Thalidomide-O-PEG1-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O6 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-6-7-23-10-3-1-2-8-12(10)15(22)17(14(8)21)9-4-5-11(19)16-13(9)20/h1-3,9,18H,4-7H2,(H,16,19,20) |
InChI Key |
HUGQAOWECNGJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCO |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-O-PEG1-OH: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Chemical Structure, Properties, and Applications of a Key PROTAC Building Block
Introduction
Thalidomide-O-PEG1-OH is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a single polyethylene (B3416737) glycol (PEG) unit terminating in a hydroxyl group. This hydroxyl group provides a versatile handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a complete PROTAC. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also known as 2-(2,6-dioxo-3-piperidinyl)-4-(2-hydroxyethoxy)-1H-isoindole-1,3(2H)-dione, is a derivative of thalidomide functionalized with a short PEG linker. The thalidomide component serves as the E3 ligase binder, while the hydroxyethoxy group provides a reactive site for further chemical modification.
Chemical Structure:
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2,6-dioxo-3-piperidinyl)-4-(2-hydroxyethoxy)-1H-isoindole-1,3(2H)-dione | N/A |
| Molecular Formula | C15H14N2O6 | [1] |
| Molecular Weight | 318.285 g/mol | [2] |
| CAS Number | 2416234-31-4 | |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity (typical) | ≥95% (HPLC) | [2] |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in methanol (B129727) and ethanol. Insoluble in water. (Predicted based on analogs) | N/A |
| Storage Conditions | Refrigerated (-20°C) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Williamson ether synthesis by reacting 4-hydroxythalidomide with a suitable 2-carbon PEG linker precursor. The following is a representative experimental protocol adapted from the synthesis of similar PEGylated thalidomide derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxythalidomide
-
2-Chloroethanol (B45725) or 2-bromoethanol
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (B109758) to afford this compound as a white solid.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Application in PROTAC Synthesis
The terminal hydroxyl group of this compound is a key functional group for its conjugation to a ligand for a protein of interest (POI). The Mitsunobu reaction is a common and efficient method for this coupling, particularly when the POI ligand contains a carboxylic acid or a phenolic hydroxyl group.
Experimental Protocol: Conjugation via Mitsunobu Reaction
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid or phenolic hydroxyl group
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
In a round-bottom flask under an inert atmosphere, dissolve the target ligand (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add this compound (1.2 equivalents) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. A color change is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude PROTAC product by silica gel column chromatography.
Diagram: PROTAC Formation and Mechanism of Action
Caption: PROTAC formation and mechanism of action.
Characterization Data
While specific, experimentally-derived spectroscopic data for this compound is not widely published, the following tables provide predicted data based on the analysis of its constituent parts and closely related analogs. Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized material.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.10 | s | 1H | NH (glutarimide) |
| ~7.8-7.9 | m | 1H | Ar-H |
| ~7.6-7.7 | m | 1H | Ar-H |
| ~7.2-7.3 | m | 1H | Ar-H |
| ~5.15 | dd | 1H | CH (glutarimide) |
| ~4.8-4.9 | t | 1H | OH |
| ~4.1-4.2 | t | 2H | O-CH2 |
| ~3.7-3.8 | t | 2H | O-CH2 |
| ~2.8-3.0 | m | 1H | CH2 (glutarimide) |
| ~2.5-2.6 | m | 2H | CH2 (glutarimide) |
| ~2.0-2.1 | m | 1H | CH2 (glutarimide) |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d6)
| Chemical Shift (ppm) | Assignment |
| ~172.9 | C=O (glutarimide) |
| ~170.1 | C=O (glutarimide) |
| ~167.5 | C=O (phthalimide) |
| ~164.8 | C=O (phthalimide) |
| ~155.0 | Ar-C |
| ~136.2 | Ar-C |
| ~131.7 | Ar-CH |
| ~123.5 | Ar-C |
| ~118.0 | Ar-CH |
| ~115.8 | Ar-CH |
| ~70.0 | O-CH2 |
| ~60.5 | CH2-OH |
| ~49.2 | CH (glutarimide) |
| ~31.3 | CH2 (glutarimide) |
| ~22.2 | CH2 (glutarimide) |
Table 4: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Calculated m/z |
| ESI-MS | Positive | [M+H]⁺: 319.09 |
| ESI-MS | Positive | [M+Na]⁺: 341.07 |
Conclusion
This compound is a fundamental building block in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis and the versatility of its terminal hydroxyl group make it an invaluable tool for the construction of novel PROTACs. This technical guide provides essential information for researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery efforts. As the landscape of PROTAC development continues to evolve, the demand for well-characterized and readily adaptable building blocks like this compound will undoubtedly increase.
References
The Role of Thalidomide-O-PEG1-OH in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG1-OH has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation. This bifunctional molecule serves as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate specific disease-causing proteins. This guide provides a comprehensive technical overview of the function, application, and underlying principles of utilizing this compound in research and development.
This molecule incorporates three key features: the thalidomide (B1683933) moiety, which acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase; a single polyethylene (B3416737) glycol (PEG) unit that functions as a short, hydrophilic linker; and a terminal hydroxyl group (-OH), which provides a versatile chemical handle for conjugation to a target protein ligand. By covalently linking a ligand for a protein of interest (POI) to this compound, researchers can create a heterobifunctional PROTAC that hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of the POI.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind the use of this compound is the creation of a PROTAC that induces the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
The thalidomide component of the molecule serves as the E3 ligase "handle," effectively directing the CRL4^CRBN^ complex to the target protein.[1] The PEG1 linker provides a short, defined spacing between the two ligands, which can be critical for the stability and cooperativity of the ternary complex. The terminal hydroxyl group is the point of attachment for the "warhead"—the ligand that specifically binds to the protein of interest.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The length and composition of the linker are critical determinants of a PROTAC's efficacy. While specific quantitative data for PROTACs utilizing the exact this compound component is not extensively available in the public domain, we can draw valuable insights from comparative studies on thalidomide-based PROTACs with varying linker lengths. The following table summarizes findings from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, illustrating the impact of a short PEG linker on degradation potency.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency compared to a direct linkage.[2] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[2] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[2] |
Note: The data presented is a synthesis of findings from multiple research articles.[2] The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis and evaluation of a PROTAC derived from this compound.
Protocol 1: Synthesis of a PROTAC via Williamson Ether Synthesis
This protocol describes a general method for conjugating a ligand for a protein of interest (POI-ligand) containing a suitable leaving group (e.g., a halogen) to this compound.
Materials and Reagents:
-
This compound
-
POI-ligand with a leaving group (e.g., Cl, Br, I)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., methanol/dichloromethane gradient)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the POI-ligand (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine to remove the solvent and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford the final PROTAC.
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.
Materials and Reagents:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of your PROTAC for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity and calculate the percentage of protein remaining relative to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Caption: PROTAC-mediated degradation of a kinase disrupts downstream signaling.
References
An In-depth Technical Guide to Thalidomide-O-PEG1-OH: An E3 Ligase Ligand for Cereblon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives have been identified as potent ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
This technical guide provides a comprehensive overview of Thalidomide-O-PEG1-OH, a key building block in the synthesis of thalidomide-based PROTACs. It serves as a foundational resource for researchers, scientists, and drug development professionals, detailing its role in Cereblon binding, providing quantitative data for related compounds, and offering detailed experimental protocols for its application and evaluation.
Mechanism of Action: Recruiting the Cereblon E3 Ligase
Thalidomide and its analogs bind to a specific pocket on Cereblon, modulating its substrate specificity. In the context of a PROTAC, the thalidomide moiety of this compound acts as the "E3 ligase handle." By being chemically linked to a ligand for a target protein of interest, the resulting PROTAC brings the target protein into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PEG1 linker provides a short, hydrophilic spacer to connect the thalidomide moiety to the target protein ligand, influencing the stability and efficacy of the ternary complex formed between the PROTAC, the target protein, and Cereblon.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: Cereblon Binding Affinity
While specific quantitative binding data for this compound to Cereblon is not extensively reported in publicly available literature, the binding affinity of the core thalidomide moiety and its key derivatives is well-characterized. The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to Cereblon. The following table summarizes the binding affinities of thalidomide and related compounds to Cereblon, providing a strong indication of the expected affinity for PROTACs incorporating this compound.
| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - | [1] |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - | [1] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-(2-Hydroxyethoxy)phthalic Anhydride
-
To a solution of 4-hydroxyphthalic anhydride in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).
-
Add 2-bromoethanol and heat the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the intermediate product by column chromatography.
-
Alternatively, direct condensation of 4-hydroxyphthalic anhydride with 2-aminoethanol can be explored.
Step 2: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethoxy)isoindoline-1,3-dione (this compound)
-
Dissolve 4-(2-hydroxyethoxy)phthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride in a high-boiling point solvent such as acetic acid or pyridine.
-
Add a base (e.g., sodium acetate) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry under vacuum to yield the final product.
Cereblon Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from Cereblon.
Caption: Fluorescence Polarization assay workflow.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide tracer (e.g., FAM-thalidomide)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include wells for positive control (no inhibitor) and negative control (no CRBN).
-
Add a fixed concentration of the fluorescently labeled thalidomide tracer to all wells.
-
Add a fixed concentration of CRBN protein to all wells except the negative control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein in cells treated with a PROTAC.
Caption: Western Blot workflow for protein degradation.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC synthesized using this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the Cereblon E3 ligase. Its straightforward synthesis and the well-characterized interaction of its thalidomide core with Cereblon make it an attractive choice for researchers in the field of targeted protein degradation. While direct quantitative binding data for this specific linker conjugate is not widely published, the established affinities of related compounds provide a solid foundation for its use. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this important E3 ligase ligand. Through careful experimental design and execution, researchers can effectively leverage this compound to create novel therapeutics for a wide range of diseases.
References
The Linchpin of Degradation: An In-depth Technical Guide to Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. At the heart of these heterobifunctional molecules lies the linker, a component that transcends its role as a mere spacer to become a critical determinant of efficacy and selectivity. This technical guide delves into the intricate mechanism of action of thalidomide-based PROTAC linkers, providing a comprehensive resource on the signaling pathways, experimental evaluation, and the profound impact of linker composition on degradation performance.
Core Signaling Pathway: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Thalidomide-based PROTACs function by coopting the cellular ubiquitin-proteasome system (UPS). The key player in this process is the Cullin 4-RING E3 ubiquitin ligase complex, specifically with Cereblon (CRBN) as the substrate receptor (CRL4^CRBN^).[1][2] The PROTAC molecule, through its thalidomide (B1683933) or derivative moiety, binds to CRBN. Simultaneously, the other end of the PROTAC, equipped with a "warhead," binds to the protein of interest (POI). This induced proximity forms a ternary complex comprising the POI, the PROTAC, and the E3 ligase.[1][3]
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[1] This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[1] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4]
The Critical Role of the Linker in Ternary Complex Formation
The linker is not a passive tether but an active modulator of the ternary complex. Its length, composition, and attachment points profoundly influence the stability and productivity of the ternary complex, which in turn dictates the efficiency of protein degradation.[5][6]
-
Linker Length: An optimal linker length is crucial. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and CRBN.[6][7] Conversely, a linker that is too long might result in an unproductive ternary complex where the lysine residues on the POI are not correctly oriented for ubiquitination.[6] The ideal length is target-dependent and often requires empirical optimization.[8][9]
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[2][7] Common linker types include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures incorporating rings like piperazine (B1678402) or triazole.[7][10] PEG linkers can enhance solubility, while rigid linkers can improve conformational stability.[7]
-
Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are also critical. The exit vector of the linker must orient the two binding moieties in a manner that is conducive to the formation of a stable and productive ternary complex.
Quantitative Data on Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from the literature, illustrating the impact of linker length and composition on the degradation of various target proteins by thalidomide-based PROTACs.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[9] |
| 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[9] |
| 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[9] |
| 4 | 4-5 | BRD4 | H661 | < 0.5 | > 90 | Potency can be recovered with longer PEG linkers.[11] |
Table 2: Comparison of Linker Types for BTK Degradation
| PROTAC | Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| BTK-PROTAC-1 | PEG | 10 | BTK | 8.1 | 85 | [7] |
| BTK-PROTAC-2 | PEG | 13 | BTK | 4.3 | >95 | [7] |
| BTK-PROTAC-3 | Alkyl | 11 | BTK | 12.0 | 90 | [7] |
Table 3: Impact of Linker on SHP2 Degradation
| PROTAC | Linker Type | Target Protein | DC50 (nM) | Reference |
| 11 (ZB-S-29) | PEG-based | SHP2 | 6.02 | [12] |
Experimental Protocols
A variety of biochemical and cellular assays are employed to evaluate the efficacy and mechanism of action of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.[13][14]
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing ternary complex formation.[1][15]
Workflow:
Methodology:
-
Immobilization:
-
Immobilize a biotinylated E3 ligase (e.g., CRBN) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine the KD of the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the POI at varying concentrations over the immobilized E3 ligase.
-
The binding response will indicate the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][16]
Methodology:
-
Sample Preparation:
-
Prepare purified solutions of the POI, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.
-
Degas the solutions before the experiment.
-
-
Binary Titration:
-
To measure the PROTAC-POI binding, place the POI solution in the sample cell and the PROTAC solution in the syringe.
-
Perform a series of injections of the PROTAC into the POI solution and measure the heat change after each injection.
-
Repeat the experiment for the PROTAC-E3 ligase interaction.
-
-
Ternary Complex Titration:
-
To characterize the ternary complex, saturate the PROTAC with one of the proteins (e.g., E3 ligase) and titrate this binary complex into the other protein (POI) in the sample cell.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.
-
NanoBRET™ Ternary Complex Assay
This is a live-cell, proximity-based assay that measures the formation of the ternary complex within a cellular environment.[17][18]
Methodology:
-
Cell Engineering:
-
Express the POI as a fusion with NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN) as a fusion with HaloTag® (the energy acceptor).
-
-
Cell Treatment:
-
Treat the engineered cells with a fluorescently labeled HaloTag® ligand.
-
Add the PROTAC at various concentrations.
-
-
Measurement:
-
If the PROTAC induces the formation of the ternary complex, the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Measure the BRET signal using a plate reader.
-
-
Data Analysis:
-
The intensity of the BRET signal is proportional to the amount of ternary complex formed.
-
Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation in living cells.
-
Conclusion
The linker in a thalidomide-based PROTAC is a multifaceted component that plays a decisive role in the efficacy of targeted protein degradation. Its length, composition, and attachment points must be carefully optimized to facilitate the formation of a stable and productive ternary complex. A thorough understanding of the underlying signaling pathways and the application of a suite of robust experimental assays are paramount for the rational design of next-generation PROTACs with enhanced therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this transformative therapeutic modality.
References
- 1. aragen.com [aragen.com]
- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 16. m.youtube.com [m.youtube.com]
- 17. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-O-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-O-PEG1-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). The attached mono-ethylene glycol (PEG1) linker with a terminal hydroxyl group offers a versatile handle for conjugation to a target protein ligand, facilitating the creation of heterobifunctional degraders. This document outlines a detailed synthetic protocol, comprehensive characterization methodologies, and expected analytical data, serving as a vital resource for researchers in the field of targeted protein degradation.
Introduction
Thalidomide has undergone a remarkable journey from a notorious teratogen to a valuable therapeutic agent and a powerful tool in chemical biology. Its re-emergence is largely attributed to the discovery of its ability to bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This interaction has been ingeniously exploited in the design of PROTACs, which co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest.
This compound is a key bifunctional molecule designed for PROTAC synthesis. It comprises the thalidomide moiety for CRBN recruitment and a short, hydrophilic PEG1 linker terminating in a hydroxyl group. This hydroxyl functionality provides a convenient point of attachment for a linker connected to a ligand for a target protein, enabling the assembly of the complete PROTAC molecule. The inclusion of the PEG linker can also enhance the solubility and pharmacokinetic properties of the resulting degrader.
This guide details a plausible synthetic route for this compound, drawing upon established methods for the synthesis of thalidomide and its derivatives. Furthermore, it provides a thorough description of the analytical techniques required for its characterization and quality control.
Synthesis of this compound
The proposed synthesis of this compound is a two-step process commencing with the commercially available 4-hydroxythalidomide and 2-(2-chloroethoxy)ethanol. The synthetic workflow is depicted below.
The Pivotal Role of the PEG1 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][4] Among the various linker types, those incorporating a single polyethylene (B3416737) glycol (PEG) unit (PEG1) represent a fundamental building block in PROTAC design, offering a unique balance of hydrophilicity and structural simplicity. This in-depth technical guide explores the multifaceted role of the PEG1 linker in PROTAC design, providing quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.
The Influence of the PEG1 Linker on PROTAC Properties
The incorporation of a PEG1 linker can significantly impact the physicochemical properties and biological activity of a PROTAC molecule. Its primary roles include enhancing solubility, modulating cell permeability, and providing the appropriate length and flexibility for effective ternary complex formation.
Enhancing Solubility and Physicochemical Properties
A common challenge in PROTAC development is the often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[2] The ether oxygen of the PEG linker can act as a hydrogen bond acceptor, improving the molecule's interaction with aqueous environments and thereby increasing its solubility.[2] This is not only crucial for ease of handling and formulation but can also positively impact oral absorption and overall pharmacokinetic profiles.[5]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[4] Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations that may shield the PROTAC's polar surface area, presenting a less polar and more compact structure to the lipid bilayer, which can facilitate cell entry.[4] However, it is a delicate balance, as excessive PEGylation can lead to reduced permeability. Studies have shown that even a single PEG unit can influence a PROTAC's ability to cross the cell membrane. For instance, a VHL-based PROTAC with a one-unit PEG linker was found to be 2.5-fold more permeable than its counterpart with an alkyl linker of similar length.[3]
The Critical Role of Linker Length in Ternary Complex Formation
The formation of a stable and productive ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4] The length of the linker is a paramount parameter in this process. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex.[6] Conversely, an excessively long linker can result in a high entropic penalty upon binding and may not effectively bring the two proteins into the optimal proximity for ubiquitin transfer.[5] The inclusion of a PEG1 unit provides a defined and relatively short extension, which can be systematically evaluated in linker optimization studies.
Quantitative Analysis of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. The following tables summarize quantitative data from studies on BRD4-targeting PROTACs, illustrating the impact of linker length on degradation potency (DC50) and efficacy (Dmax).
Table 1: Impact of Linker Length on BRD4 Degradation (VHL-based PROTACs) [7]
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data is synthesized for illustrative purposes based on trends reported in the literature.
Table 2: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs) [6]
| Linker (PEG Units) | DC50 (µM) | Dmax (%) |
| 0 (No PEG) | < 0.5 | > 90 |
| 1 | > 5 | ~50 |
| 2 | > 5 | ~60 |
This data highlights that for this particular system, a direct linkage is more effective than the inclusion of a single PEG unit.
Experimental Protocols
The following are detailed methodologies for key experiments in the development and evaluation of PROTACs.
Synthesis of a Pomalidomide-PEG1-Linker-Target Ligand PROTAC (Amide Bond Formation)
This protocol outlines a general solution-phase synthesis for a PROTAC containing a PEG1 linker, connecting pomalidomide (B1683931) as the E3 ligase ligand to a hypothetical carboxylic acid-functionalized target protein ligand.
Step 1: Synthesis of Pomalidomide-PEG1-Amine
-
Materials: Pomalidomide, Boc-NH-PEG1-COOH, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure: a. Dissolve pomalidomide (1.0 eq) and Boc-NH-PEG1-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. d. Monitor the reaction by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield Boc-pomalidomide-PEG1. h. Dissolve the purified product in DCM and add TFA (20-50% v/v) at 0°C. i. Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). j. Concentrate the reaction mixture under reduced pressure to yield pomalidomide-PEG1-amine TFA salt, which can be used in the next step without further purification.
Step 2: Coupling of Pomalidomide-PEG1-Amine with Target Ligand-COOH
-
Materials: Pomalidomide-PEG1-amine TFA salt, Target Ligand-COOH, HATU, DIPEA, Anhydrous DMF.
-
Procedure: a. Dissolve Target Ligand-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and act as a base) to the solution and stir for 15 minutes. c. Add a solution of pomalidomide-PEG1-amine TFA salt (1.1 eq) in DMF to the reaction mixture. d. Stir at room temperature under a nitrogen atmosphere for 12-16 hours. e. Monitor the reaction by LC-MS. f. Work-up the reaction as described in Step 1e-f. g. Purify the final PROTAC product by preparative HPLC.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in the levels of the target protein.[2][3]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection and Analysis: a. Add an ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). d. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[8]
Biophysical Assays for Ternary Complex Formation
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.[7]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary PROTAC-E3 ligase interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[7]
-
Data Analysis: Determine the binding affinity (KD) for both binary and ternary complexes. The cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, can be calculated to assess the stability of the ternary complex.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: The two binding partners must be in an identical buffer to minimize heats of dilution. One binding partner (e.g., the E3 ligase) is placed in the sample cell, and the other (e.g., the PROTAC) is loaded into the injection syringe.
-
Titration: The ligand in the syringe is titrated into the sample cell in a series of small injections.
-
Data Acquisition: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.
Conclusion
The PEG1 linker, despite its simplicity, is a versatile and powerful tool in the rational design of PROTACs. It offers a means to fine-tune critical properties such as solubility and cell permeability, while providing a fundamental unit for systematic linker length optimization. The empirical determination of the optimal linker, supported by robust biophysical and cellular assays, is paramount to developing potent and selective protein degraders. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, aided by advances in structural biology and computational modeling, the rational design of PROTACs with superior therapeutic profiles will become increasingly achievable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydroxyl Group Functionality in Thalidomide-O-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Thalidomide-O-PEG1-OH, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the structural attributes and synthetic methodologies of this molecule, with a particular focus on the versatile functionality of its terminal hydroxyl group. This guide will elucidate the critical role of this compound in the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase and the subsequent targeted protein degradation. Key quantitative data from analogous compounds will be presented to illustrate the principles of PROTAC efficacy. Detailed experimental protocols for the synthesis and functional evaluation of PROTACs derived from this building block are provided, alongside visual representations of the underlying biological pathways and experimental workflows to empower researchers in the field of targeted protein degradation.
Introduction to this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of the target protein. This is accomplished through a heterobifunctional molecule comprising three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a crucial building block in the construction of PROTACs that leverage the Cereblon (CRBN) E3 ubiquitin ligase. It consists of the thalidomide (B1683933) moiety, which serves as the CRBN-recruiting ligand, connected to a short polyethylene (B3416737) glycol (PEG1) linker that terminates in a hydroxyl (-OH) group.[1][2][] This terminal hydroxyl group is a versatile chemical handle for the attachment of a ligand targeting a specific protein of interest, making this compound a foundational component in the modular synthesis of PROTACs.[4]
Structure and Synthesis
The chemical structure of this compound features the core glutarimide (B196013) and phthalimide (B116566) rings of thalidomide, with a 2-hydroxyethoxy group attached to the 4-position of the phthalimide ring.
Caption: Chemical Structure of this compound.
The synthesis of this compound can be achieved through a Williamson ether synthesis, reacting 4-hydroxythalidomide with a suitable two-carbon synthon containing a protected hydroxyl group, followed by deprotection. A representative synthetic protocol for a similar compound, Thalidomide-O-PEG3-alcohol, is detailed in the experimental section and can be adapted for the synthesis of this compound.[5]
The Functionality of the Hydroxyl Group
The terminal hydroxyl group is the key functional moiety of this compound for its application in PROTAC synthesis. This primary alcohol offers a versatile reactive site for conjugation to a wide array of protein of interest (POI) ligands. The reactivity of the hydroxyl group allows for the formation of various stable linkages, including:
-
Ester Linkages: Reaction with carboxylic acids on the POI ligand under standard esterification conditions (e.g., using coupling agents like DCC or EDC) or via a Mitsunobu reaction.[6]
-
Ether Linkages: Alkylation with a POI ligand containing a good leaving group (e.g., a halide or tosylate).
-
Urethane Linkages: Reaction with isocyanates on the POI ligand.
The choice of linkage chemistry depends on the functional groups available on the POI ligand and the desired physicochemical properties of the final PROTAC molecule. The flexibility of the hydroxyl group's reactivity makes this compound a highly adaptable building block for PROTAC development.
Role in PROTACs and Mechanism of Action
In a PROTAC molecule, the thalidomide portion of this compound serves to recruit the CRBN E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN).[] The hydroxyl group is the attachment point for a linker connected to a "warhead" that binds to a specific protein of interest.
The mechanism of action of a PROTAC derived from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[7] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8]
Caption: Signaling pathway of PROTAC-induced protein degradation.
Quantitative Data Presentation
While specific quantitative data for the reactivity of the hydroxyl group in this compound is not extensively available in the public domain, the performance of PROTACs is often characterized by their ability to induce the degradation of the target protein. The following table summarizes representative quantitative data for thalidomide-based PROTACs with varying linkers, illustrating the impact of linker composition on degradation efficiency (DC50) and maximal degradation (Dmax).
| PROTAC Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl Chain | BRD4 | 1.8 | >95 | Often provides good potency and degradation.[1] |
| PEG Linker | BRD4 | 8.3 | >90 | Generally improves solubility but can sometimes reduce potency slightly.[1] |
| Propargyl Ether | BTK | 6.6 | >90 | Can provide rigidity and favorable vectors for ternary complex formation.[1] |
Note: Data is representative of thalidomide-based PROTACs and is intended to be illustrative. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
The formation and stability of the ternary complex are critical for PROTAC efficacy and can be quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[7][9] These methods provide key parameters like the dissociation constant (Kd) and cooperativity (α).[7]
Experimental Protocols
Synthesis of a Thalidomide-O-PEG-OH Building Block (Adapted for PEG1)
This protocol is adapted from the synthesis of Thalidomide-O-PEG3-alcohol and can be modified for a PEG1 linker by using an appropriate starting material like 2-(2-chloroethoxy)ethanol (B196239).[5][10]
Materials:
-
4-Hydroxythalidomide
-
2-(2-Chloroethoxy)ethanol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(2-chloroethoxy)ethanol (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
PROTAC Synthesis via Mitsunobu Reaction
This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid.[6]
Materials:
-
This compound
-
POI ligand with a carboxylic acid group
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF.
-
Add this compound (1.2 eq) to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture and purify by chromatography to obtain the final PROTAC.
Evaluation of PROTAC Activity: Western Blotting for Protein Degradation
Procedure:
-
Plate cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. The terminal hydroxyl group provides a convenient and reactive handle for the attachment of a wide variety of POI ligands, enabling the rapid and modular synthesis of novel protein degraders. A thorough understanding of the reactivity of this hydroxyl group, coupled with robust synthetic and analytical methodologies, is essential for the successful development of effective and specific PROTAC-based therapeutics. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools to advance their research in the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Thalidomide-O-PEG1-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Thalidomide-O-PEG1-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its role in targeted protein degradation, and relevant experimental considerations.
Core Compound Information
This compound is a functionalized derivative of thalidomide (B1683933), incorporating a single polyethylene (B3416737) glycol (PEG) unit with a terminal hydroxyl group. This modification provides a versatile handle for conjugation to ligands that target specific proteins of interest, forming heterobifunctional PROTACs. The thalidomide moiety serves as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) complex.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2416234-31-4 | [1] |
| Molecular Formula | C₁₅H₁₄N₂O₆ | |
| Molecular Weight | 318.28 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% (via HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action: The PROTAC Approach
This compound is a key component in the design of PROTACs, which leverage the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins. The thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). When conjugated to a ligand for a protein of interest (POI), the resulting PROTAC facilitates the formation of a ternary complex between the POI and CRBN. This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.
Experimental Protocols
While specific experimental protocols for the synthesis and application of this compound are not extensively documented in peer-reviewed literature, methodologies for closely related analogs, such as Thalidomide-O-PEG3-alcohol, provide a strong foundational framework. Researchers can adapt the following procedures for their work with the PEG1 variant.
Synthesis of Thalidomide-O-PEG Linkers
The synthesis of thalidomide-O-PEG linkers generally involves a Williamson ether synthesis. This procedure couples 4-hydroxythalidomide with a suitable PEG-containing electrophile.
Materials:
-
4-Hydroxythalidomide
-
1-(2-Bromoethoxy)ethanol (for a PEG1-OH analogue)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add the PEG-containing electrophile (e.g., 1-(2-Bromoethoxy)ethanol, 1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
PROTAC Synthesis and Characterization Workflow
The terminal hydroxyl group of this compound serves as a versatile attachment point for conjugation to a ligand for a protein of interest.
Considerations for Drug Development
The use of thalidomide and its analogs necessitates careful consideration of their historical context and biological activities. While the CRBN-binding activity is harnessed for targeted protein degradation, thalidomide is also known for its immunomodulatory and teratogenic effects. Therefore, comprehensive preclinical safety and selectivity profiling of any new PROTAC derived from a thalidomide-based linker is imperative. This includes assessing potential off-target effects and the degradation of "neo-substrates" that are not the intended target of the PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of novel therapeutics based on the PROTAC technology. Its straightforward design allows for the rational construction of molecules capable of inducing the degradation of disease-relevant proteins. This guide provides a foundational understanding to aid researchers in the synthesis, characterization, and application of this and related compounds in the pursuit of innovative medicines.
References
discovery and development of thalidomide as a CRBN ligand
An In-depth Technical Guide on the Discovery and Development of Thalidomide (B1683933) as a CRBN Ligand
Introduction
Thalidomide, a drug with a fraught history, has undergone a remarkable scientific renaissance. Initially marketed in the 1950s as a sedative and antiemetic, it was withdrawn globally after being identified as a potent human teratogen, causing severe birth defects.[1][2][][4] Decades later, its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties led to its repurposing for treating erythema nodosum leprosum and multiple myeloma.[1][2][][4] The critical breakthrough in understanding its pleiotropic effects came in 2010 with the identification of Cereblon (CRBN) as its direct cellular target.[2][] This discovery was pivotal, revealing that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues".[5][6][7] They modulate the function of the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, of which CRBN is a substrate receptor, to induce the degradation of specific target proteins, termed "neosubstrates".[5][6][8][9]
This technical guide provides a comprehensive overview of the . It details the mechanism of action, quantitative binding data, key experimental protocols for characterizing the interaction and its downstream effects, and the evolution of this understanding into new therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).
The CRL4CRBN E3 Ubiquitin Ligase Complex
The CRL4CRBN complex is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation. This complex is responsible for marking substrate proteins with ubiquitin tags, targeting them for destruction by the 26S proteasome. The complex consists of four main proteins:
-
Cullin 4 (CUL4A or CUL4B) : A scaffold protein that provides the structural backbone of the complex.[5][6]
-
Ring-Box 1 (RBX1) : A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).[2][5]
-
DNA Damage-Binding Protein 1 (DDB1) : An adaptor protein that links the substrate receptor to the CUL4 scaffold.[2][5][6]
-
Cereblon (CRBN) : The substrate receptor that provides specificity by binding directly to the proteins targeted for degradation.[2][5][9]
Thalidomide as a "Molecular Glue" Ligand
The discovery of CRBN as the target of thalidomide revealed a novel pharmacological mechanism. Instead of inhibiting an enzyme or blocking a receptor in the traditional sense, thalidomide acts as a molecular glue.[5][6] The glutarimide (B196013) moiety of the thalidomide molecule binds to a hydrophobic tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN.[10] This binding event alters the surface of CRBN, creating a new interface that can recognize and bind proteins that are not its native substrates.[5][8] These newly recruited proteins, or "neosubstrates," are then brought into close proximity to the E3 ligase machinery, leading to their polyubiquitination and subsequent degradation by the proteasome.[5][6][11]
This mechanism explains both the therapeutic effects and the teratogenicity of thalidomide. For instance, the anti-myeloma activity of IMiDs is largely attributed to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][7] Conversely, the tragic teratogenic effects are linked to the degradation of other neosubstrates, including SALL4, a key transcription factor in embryonic limb development.[7][8][12]
Caption: Thalidomide acts as a molecular glue, binding to CRBN and inducing the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrate proteins.
Quantitative Analysis of Thalidomide-CRBN Interaction
The binding affinity of thalidomide and its analogs to CRBN is a key determinant of their potency in inducing neosubstrate degradation. Various biophysical assays have been employed to quantify this interaction. Lenalidomide and pomalidomide, clinically approved analogs, exhibit stronger binding to CRBN than the parent compound, thalidomide.[5][10]
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM[10] | Not Specified | The (S)-enantiomer is the more active binder.[10] |
| 43.4 ± 2.6 µM | Isothermal Titration Calorimetry (ITC) | Measured against CRBN Thalidomide-Binding Domain (TBD).[13] | |
| Lenalidomide | ~178 nM[10] | Not Specified | Binds more strongly than thalidomide.[10] |
| 6.7 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) | Measured against CRBN TBD.[13] | |
| Pomalidomide | ~157 nM[10] | Not Specified | Binds more strongly than thalidomide.[10] |
| 14.7 ± 1.9 µM | Isothermal Titration Calorimetry (ITC) | Measured against CRBN TBD.[13] |
Note: Binding affinities can vary significantly depending on the specific assay conditions, protein construct (full-length complex vs. binding domain), and technique used.[13]
Experimental Protocols: Characterizing Ligand-CRBN Binding
Several robust biophysical and biochemical methods are used to determine the binding affinity and kinetics of CRBN ligands.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard method that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[14]
Methodology:
-
Sample Preparation : Prepare a solution of purified, recombinant CRBN protein (often as a complex with DDB1) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[14] Load the CRBN solution into the sample cell of the ITC instrument.[14]
-
Ligand Preparation : Dissolve the thalidomide analog in the same buffer and load it into the injection syringe.[15]
-
Titration : Perform a series of small, precise injections of the ligand into the protein solution.[15][16]
-
Heat Measurement : The instrument measures the minute heat changes that occur upon each injection as the binding reaction reaches equilibrium.[16]
-
Data Analysis : Integrate the raw heat flow peaks.[15] Plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to calculate the Kd and other thermodynamic parameters.[15]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the Kd is calculated.[16]
Methodology:
-
Chip Preparation : Activate the surface of an SPR sensor chip (e.g., a CM5 chip).[10]
-
Protein Immobilization : Covalently immobilize the purified CRBN protein onto the chip surface to a desired density.[10][17] Deactivate any remaining active groups.[10]
-
Binding Analysis : Prepare a series of dilutions of the thalidomide analog in a suitable running buffer.[10][17]
-
Injection : Inject the different concentrations of the ligand over the sensor surface for a defined "association" time, followed by a flow of running buffer for a "dissociation" time.[10][17]
-
Regeneration : If necessary, inject a regeneration solution (e.g., EDTA) to remove any bound ligand and prepare the surface for the next injection.[17]
-
Data Analysis : Fit the resulting sensorgrams (plots of response units vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.[14]
Caption: A typical workflow for determining binding kinetics of a CRBN ligand using Surface Plasmon Resonance (SPR).
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust, high-throughput competitive binding assay based on fluorescence resonance energy transfer (FRET).[10]
Methodology:
-
Reagent Preparation : Prepare reagents including a tagged (e.g., His-tagged) CRBN protein, a donor fluorophore-labeled antibody (e.g., Terbium-anti-His), and an acceptor fluorophore-labeled thalidomide analog (a fluorescent tracer).[10][15]
-
Assay Setup : In a microplate, add the CRBN protein, the donor antibody, and the fluorescent tracer.[15]
-
Competition : Add a serial dilution of the unlabeled test compound (e.g., thalidomide).[10][15] The test compound will compete with the fluorescent tracer for binding to CRBN.
-
Incubation : Incubate the plate to allow the binding to reach equilibrium.[10]
-
Signal Reading : Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis : Calculate the HTRF ratio (Acceptor signal / Donor signal).[15] A decrease in the ratio indicates displacement of the tracer. Plot the ratio against the test compound concentration and fit the curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).[10]
Experimental Protocols: Assessing Protein Degradation
Confirming that CRBN binding leads to the degradation of a specific neosubstrate is a critical validation step.
Western Blotting
Western blotting is a widely used technique to measure the relative abundance of a target protein in cell lysates.
Methodology:
-
Cell Treatment : Culture an appropriate cell line (e.g., MM1.S multiple myeloma cells) and treat with varying concentrations of the thalidomide analog for a desired time period (e.g., 24 hours).[18] Include a vehicle control (e.g., DMSO).[19]
-
Cell Lysis : Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[18][19]
-
Protein Quantification : Determine the total protein concentration of each lysate using an assay like the BCA assay to ensure equal loading.[18][19]
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding.[18] Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., anti-IKZF1). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
Detection : Apply a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[11][19]
-
Analysis : Quantify the band intensities using densitometry software.[11] Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to confirm that any decrease in signal is due to degradation and not loading errors.[11][19]
Quantitative Proteomics
For an unbiased, global view of protein changes, quantitative mass spectrometry-based proteomics is employed. This can confirm the degradation of known neosubstrates and identify new ones.
Methodology:
-
Sample Preparation : Treat cells and harvest lysates as described for Western blotting.
-
Protein Digestion : Digest the proteins in each sample into peptides using an enzyme like trypsin.[19]
-
Peptide Labeling (Optional) : For multiplexed analysis, label the peptides from different conditions (e.g., control vs. drug-treated) with isobaric tags like Tandem Mass Tags (TMT).[19]
-
LC-MS/MS Analysis : Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[11]
-
Data Analysis : Use specialized software to search the MS/MS data against a protein database to identify and quantify thousands of proteins across all samples.[11]
-
Interpretation : Identify proteins whose abundance is significantly decreased in the drug-treated samples compared to the control. This provides a comprehensive profile of the proteins degraded in a thalidomide-dependent manner.[11]
Evolution to PROTACs: Leveraging the CRBN Ligand
The elucidation of thalidomide's mechanism as a CRBN binder has had a profound impact on drug discovery, catalyzing the development of Proteolysis-Targeting Chimeras (PROTACs).[20][21][22] PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to degrade specific proteins of interest.[17][23]
A PROTAC consists of three components:
-
An E3 ligase ligand (or "warhead").
-
A ligand for the protein of interest (POI) .
Thalidomide and its analogs are widely used as the CRBN-recruiting ligand in PROTAC design.[][23] By linking a thalidomide derivative to a ligand for a disease-causing protein (e.g., a kinase inhibitor), the resulting PROTAC acts as a molecular bridge, forcing the formation of a ternary complex between CRBN, the PROTAC, and the target protein.[11][17] This induced proximity leads to the ubiquitination and selective degradation of the target protein, offering a powerful new therapeutic strategy to target proteins previously considered "undruggable".[7][12]
Caption: The discovery of thalidomide's mechanism enabled the development of PROTACs, which repurpose the thalidomide moiety to degrade specific proteins of interest.
Conclusion
The journey from thalidomide's initial discovery to its characterization as a CRBN ligand is a paradigm-shifting story in pharmacology and chemical biology. The identification of CRBN as its target not only demystified its complex biological activities but also unveiled a new modality of drug action: induced protein degradation.[6][9] This knowledge has provided a robust framework for developing novel therapeutics, most notably PROTACs, which hold immense promise for treating a wide range of diseases by targeting previously intractable proteins. The continued exploration of the CRBN-ligand interface and the identification of new neosubstrates will undoubtedly fuel further innovation in this exciting field.
References
- 1. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 21. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Core Principles of Thalidomide-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking the function of a target protein, PROTACs are engineered to eliminate the protein from the cell entirely. This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS), the natural machinery for protein disposal.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and an E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The story of thalidomide (B1683933) is a remarkable journey from tragedy to therapeutic triumph. Initially marketed as a sedative in the 1950s, its devastating teratogenic effects led to its withdrawal.[3] Decades later, it was repurposed for treating conditions like leprosy and multiple myeloma. The pivotal discovery that unlocked its therapeutic potential and laid the groundwork for its use in PROTACs was the identification of Cereblon (CRBN) as its direct cellular target.[3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][5] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and degradation of specific "neo-substrates".[3][5] This mechanism of hijacking an E3 ligase for targeted degradation is the foundational principle behind thalidomide-based PROTACs. The favorable drug-like properties of thalidomide and its derivatives, including their smaller size and better cell permeability compared to other E3 ligase ligands, have made them a cornerstone of PROTAC design.[3]
Core Signaling Pathway: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The mechanism of action of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] This complex is a crucial component of the UPS. The CRL4^CRBN^ complex consists of four main components: Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor Cereblon (CRBN).[3] CUL4A acts as a scaffold protein, while DDB1 serves as an adaptor, linking CRBN to CUL4A. ROC1 contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[3] CRBN is responsible for recognizing and binding to specific substrates destined for degradation.[3]
A thalidomide-based PROTAC initiates the degradation process by forming a ternary complex, simultaneously binding to the POI and to CRBN.[3] This induced proximity is the key event that facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.[3]
Data Presentation: Efficacy of Thalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved. The following tables summarize the degradation performance of several well-characterized thalidomide-based PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | Thalidomide derivative | VCaP | ~1 | >90 | [6] |
| LNCaP | ≤0.1 | >95 | [1] | |||
| ARV-471 | Estrogen Receptor (ER) | Thalidomide derivative | ER+/HER2- breast cancer cells | N/A | up to 89 | [7] |
| dBET1 | BRD4 | Thalidomide | MV4;11 | N/A | >95 | |
| Breast cancer cells | 430 | N/A |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Ternary Complex Formation Assay (AlphaLISA)
This assay is used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., FLAG- and 6xHis-tagged CRBN complex)
-
PROTAC of interest
-
AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST donor beads, anti-FLAG acceptor beads)
-
Assay buffer (e.g., AlphaLISA Binding Assay Buffer)
-
384-well microplates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the tagged POI and E3 ligase complex at the desired concentrations in the assay buffer.
-
Incubation: In a 384-well plate, add the tagged POI, tagged E3 ligase complex, and the PROTAC dilutions. Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA donor and acceptor beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark to allow for bead-to-complex binding.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[8] A bell-shaped curve is typically observed when plotting the signal against PROTAC concentration, with the peak representing optimal ternary complex formation.[9]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI in a reconstituted system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant E3 ligase complex (CRBN)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI to create a master mix.[10]
-
Assemble Final Reactions: In separate tubes, add the master mix, the E3 ligase complex, and either the PROTAC (dissolved in DMSO) or a vehicle control (DMSO).[10]
-
Incubation: Incubate the reaction mixtures at 30°C or 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.[4]
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane.[10]
-
Detection: Probe the membrane with a primary antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI confirms the PROTAC's activity.[10]
Cell-Based Protein Degradation Assay (Western Blot)
This is the primary assay to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel.[3][11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the POI and the loading control.[11]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.[3][11]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
Quantitative Mass Spectrometry for Selectivity Profiling
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.
Materials:
-
Cultured cells
-
PROTAC of interest
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Peptide cleanup supplies (e.g., SPE columns)
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the PROTAC and a vehicle control.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a urea-based buffer.[2]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.[5]
-
Peptide Cleanup: Clean up the peptide mixture using solid-phase extraction.[5]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[5]
-
Data Analysis: Identify and quantify proteins from the mass spectrometry data. Compare the protein abundance between PROTAC-treated and control samples to identify proteins that are significantly degraded. This allows for the assessment of the PROTAC's selectivity.[5]
Cell Viability/Cytotoxicity Assay
This assay determines the effect of POI degradation on cell proliferation and survival.
Materials:
-
Cultured cells
-
PROTAC of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[12]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.[12]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[12]
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[12]
Conclusion
The discovery of thalidomide's interaction with CRBN has been a seminal moment in chemical biology and drug discovery, paving the way for the development of a powerful new class of therapeutics. Thalidomide-based PROTACs offer a versatile and potent strategy for targeted protein degradation, enabling the pursuit of previously "undruggable" targets. A thorough understanding of their mechanism of action, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is essential for the successful design and development of the next generation of protein-degrading drugs. The continued exploration of the structure-activity relationships of thalidomide-based PROTACs and the ever-expanding toolbox of analytical techniques will undoubtedly fuel further innovation in this exciting field.
References
- 1. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pfizer.com [pfizer.com]
- 8. SLAS2024 [slas2024.eventscribe.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of a Protein of Interest Ligand to Thalidomide-O-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The induced proximity between the POI and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^).[1][] Thalidomide-O-PEG1-OH is a key building block in the synthesis of CRBN-recruiting PROTACs. It consists of the thalidomide moiety linked to a single polyethylene (B3416737) glycol (PEG) unit terminating in a hydroxyl group.[4] This hydroxyl group serves as a versatile chemical handle for conjugation to a ligand for a POI. The PEG linker can enhance the solubility and pharmacokinetic properties of the resulting PROTAC.[5]
These application notes provide detailed protocols for the conjugation of a POI ligand to this compound, methods for the purification and characterization of the final PROTAC conjugate, and an example of a relevant signaling pathway.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein
The fundamental mechanism of a thalidomide-based PROTAC involves the recruitment of the CRL4^CRBN^ E3 ligase complex to a specific protein of interest, leading to its degradation. This process effectively removes the target protein from its signaling pathway.
References
Application Notes and Protocols for the Generation and Evaluation of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with Thalidomide-O-PEG1-OH
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs lead to the physical removal of the target protein.[2]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] this compound is a versatile building block for the synthesis of CRBN-recruiting PROTACs. It incorporates the thalidomide moiety for CRBN engagement and a short, flexible polyethylene (B3416737) glycol (PEG1) linker with a terminal hydroxyl group. This hydroxyl group can be readily activated for covalent attachment to a ligand targeting a specific POI.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a thalidomide-based PROTAC involves a series of orchestrated intracellular events, as depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Generation and Evaluation
The development of a novel thalidomide-based PROTAC follows an iterative process of design, chemical synthesis, and biological evaluation.
Caption: A typical workflow for the development of a PROTAC.
Data Presentation
Table 1: In Vitro Binding Affinities
| Compound | Target | Assay Type | Binding Affinity (Kd/IC50, nM) |
| POI Ligand | Protein of Interest | SPR/ITC | Value |
| Thalidomide | CRBN | TR-FRET/FP | Value |
| PROTAC | Protein of Interest | SPR/ITC | Value |
| PROTAC | CRBN | TR-FRET/FP | Value |
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Example PROTAC | Example POI | Example Cell Line | Value | Value | 24 |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | 18 |
Note: Data for ARV-825 is representative.[7] DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 3: Proteomics-Based Selectivity Profile
| Protein | Gene | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein | Target Gene | Value (< -1) | Value (< 0.05) |
| Off-Target 1 | Gene 1 | Value | Value |
| Off-Target 2 | Gene 2 | Value | Value |
Note: This table illustrates how proteomics data can be presented to show the selective degradation of the target protein with minimal impact on other proteins.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC from this compound and an Amine-Containing POI Ligand
This protocol describes a general two-step procedure for the synthesis of a PROTAC, starting with the activation of the terminal hydroxyl group of this compound to a mesylate, followed by nucleophilic substitution with an amine-containing POI ligand.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing POI ligand
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Solvents for chromatography (e.g., DCM, methanol, ethyl acetate (B1210297), hexanes)
Step 1: Activation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Thalidomide-O-PEG1-OMs. This intermediate is often used in the next step without further purification.
Step 2: Conjugation to POI Ligand
-
Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF.
-
Add a base such as DIPEA or potassium carbonate (K2CO3) (2-3 equivalents).
-
Add the crude Thalidomide-O-PEG1-OMs (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude PROTAC using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product with high purity.
-
Characterize the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.[2][8]
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe the membrane with an antibody against a loading control.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Global Proteomics Analysis for Selectivity Assessment
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess PROTAC selectivity across the entire proteome.[9][10]
Materials:
-
Cell line of interest
-
PROTAC and vehicle control (DMSO)
-
PBS
-
Lysis buffer for proteomics (e.g., urea-based buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents (optional)
-
Mass spectrometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration at or near its DC50 value for the target protein, along with a vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells, wash with ice-cold PBS, and lyse in a urea-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce protein disulfide bonds with DTT and alkylate with IAA.
-
Digest proteins into peptides overnight with trypsin.
-
-
Peptide Labeling and Mass Spectrometry:
-
(Optional) Label peptide samples from different treatment conditions with isobaric TMT reagents for multiplexed analysis.
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate proteomics analysis software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins by searching the data against a relevant protein database.
-
Determine which proteins are significantly downregulated in the PROTAC-treated samples compared to the control to identify both on-target and potential off-target degradation events.
-
Control Experiments to Confirm Mechanism of Action
To ensure that the observed protein depletion is due to the intended PROTAC mechanism, the following control experiments are essential:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of POI degradation confirms that the process is proteasome-dependent.
-
E3 Ligase Ligand Competition: Co-treat cells with the PROTAC and an excess of free thalidomide. Competition for CRBN binding should prevent POI degradation.
-
Inactive Control PROTAC: Synthesize a control PROTAC with a modification that abrogates binding to either the POI or CRBN. This control should not induce degradation.
References
- 1. dokumen.pub [dokumen.pub]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sapient.bio [sapient.bio]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] Thalidomide-based PROTACs are a prominent class of these molecules, utilizing thalidomide (B1683933) or its analogs (immunomodulatory drugs or IMiDs) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This recruitment facilitates the formation of a ternary complex between the target protein (Protein of Interest or POI), the PROTAC, and the CRBN E3 ligase complex.[5] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6]
These application notes provide a comprehensive guide to the key cell-based assays for the evaluation of thalidomide-based PROTACs, complete with detailed protocols and data interpretation guidelines.
Mechanism of Action: Signaling Pathway
The core mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[1] The PROTAC molecule acts as a bridge between the POI and the CRBN E3 ligase, initiating a catalytic cycle of protein degradation.[1]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow
A typical experimental workflow for the evaluation of a thalidomide-based PROTAC involves a series of in vitro and cell-based assays to determine its efficacy, potency, mechanism of action, and potential off-target effects.
Caption: A typical experimental workflow for evaluating thalidomide-based PROTACs.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy and safety of different PROTAC molecules.
Table 1: In Vitro Degradation Efficacy of Thalidomide-Based PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | ~1 | >90 | [7] |
| SHP2 Degrader 11 | SHP2 | HeLa | 6.02 | >90 | [4] |
| Representative BRD4 Degrader | BRD4 | HEK293T | 10 | >95 | [3] |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: In Vitro Cytotoxicity of Thalidomide-Based PROTACs
| PROTAC | Target | Cell Line | IC50 (µM) | Reference |
| ARV-110 | Androgen Receptor | VCaP | 0.23 | [2] |
| Thalidomide Analog TC11 | - | KMM1 | 4-8 | [8] |
| Thalidomide Analog TC13 | - | KMM1 | 4-11 | [8] |
IC50: Concentration of the PROTAC that results in 50% inhibition of cell proliferation.
Experimental Protocols
Protein Degradation Assay (Western Blot)
This is the primary assay to quantify the degradation of the target protein.[3]
Materials:
-
Cell line expressing the protein of interest
-
Thalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Incubate on ice for 30 minutes, then centrifuge to collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a membrane. Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[7]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay validates the PROTAC-mediated interaction between the target protein and the E3 ligase.[5]
Materials:
-
Cell line expressing the target protein and CRBN
-
Thalidomide-based PROTAC and MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or target protein
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment and Lysis: Culture cells and pre-treat with MG132 (e.g., 10 µM) for 2 hours to prevent protein degradation. Treat with the PROTAC or vehicle control for 4-6 hours. Lyse cells in non-denaturing lysis buffer.[5]
-
Pre-clearing: Incubate cell lysates with Protein A/G agarose beads to reduce non-specific binding.[5]
-
Immunoprecipitation: Add the primary antibody (e.g., anti-CRBN) to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.[5]
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binders.[5]
-
Elution and Analysis: Elute the protein complexes from the beads and analyze by Western blotting using antibodies against the target protein and CRBN.[5] An increased signal for the target protein in the CRBN immunoprecipitate from PROTAC-treated cells confirms ternary complex formation.
In-Cell Ubiquitination Assay (NanoBRET™)
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in live cells.[9]
Materials:
-
Cell line co-expressing the target protein fused to NanoLuc® luciferase and HaloTag®-ubiquitin
-
Thalidomide-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Vivazine™ Live Cell Substrate
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Preparation: Prepare cells co-expressing the NanoLuc®-target protein fusion and the HaloTag®-ubiquitin fusion. Treat cells with HaloTag® NanoBRET™ 618 Ligand.[9]
-
Assay Setup: Plate the cells in a 96- or 384-well plate. Add Nano-Glo® Vivazine™ substrate and incubate.[9]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
BRET Measurement: Measure the NanoBRET™ signal kinetically over time. An increase in the BRET signal indicates the proximity of ubiquitin to the target protein, signifying ubiquitination.[9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the PROTAC binds to its intended target protein in a cellular environment.[10]
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
PBS and lysis buffer
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time.[10]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[10]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge to separate the soluble protein fraction from the aggregated proteins.[10]
-
Analysis: Analyze the soluble fractions by Western blotting using an antibody against the target protein. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[10]
Global Proteomics (LC-MS/MS) for Specificity and Off-Target Analysis
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment.[3][11]
Materials:
-
Cell line of interest
-
Thalidomide-based PROTAC
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT) (optional)
-
LC-MS/MS instrumentation
Procedure:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells, extract proteins, and quantify the protein concentration.[3]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.[3]
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry.[12]
-
Data Analysis: Identify and quantify proteins from the mass spectrometry data. Compare protein abundance between PROTAC-treated and control samples to identify the intended target and any off-target proteins that are degraded.[3] A key consideration for thalidomide-based PROTACs is the potential for degradation of known CRBN "neosubstrates" such as IKZF1 and IKZF3.[13]
Conclusion
The comprehensive evaluation of thalidomide-based PROTACs requires a multi-faceted approach employing a suite of cell-based assays. From quantifying target protein degradation and assessing cell viability to confirming the mechanism of action through ternary complex and ubiquitination assays, and finally, evaluating specificity via global proteomics, these methods provide a robust framework for advancing promising protein degraders through the drug discovery pipeline. Careful execution and interpretation of these assays are paramount for the development of safe and effective PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pelagobio.com [pelagobio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. sapient.bio [sapient.bio]
- 12. Global Proteome Profiling to Assess Changes in Protein Abundance Using Isobaric Labeling and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ternary Complex Formation with Thalidomide-O-PEG1-OH-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules form a ternary complex, acting as a molecular bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase, making them valuable components in PROTAC design.[4][5] Thalidomide-O-PEG1-OH is a functionalized building block used in the synthesis of PROTACs, incorporating the CRBN-binding moiety.[6][7]
The formation and stability of the POI-PROTAC-E3 ligase ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[8][9] Therefore, detailed characterization of this complex is a crucial step in the development of novel degraders. These application notes provide a comprehensive overview and detailed protocols for assessing the formation of ternary complexes involving PROTACs synthesized using this compound.
Signaling Pathway and Mechanism of Action
A PROTAC utilizing a thalidomide-based E3 ligase ligand, such as one derived from this compound, operates by hijacking the CRBN E3 ligase complex. The PROTAC simultaneously binds to the target POI and CRBN, inducing their proximity. This ternary complex formation allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released to engage in another cycle of degradation.
Experimental Workflow for Ternary Complex Characterization
A systematic approach is essential to thoroughly characterize the formation and stability of the ternary complex. The following workflow outlines the key experimental stages, from initial biochemical validation to cellular target engagement.
Data Presentation: Quantitative Summary
The following tables provide a template for summarizing quantitative data obtained from various biophysical and cellular assays.
Table 1: Biophysical Characterization of Binary and Ternary Complex Interactions
| PROTAC Construct | Target Protein (POI) | Binary KD (PROTAC to POI) | Binary KD (PROTAC to CRBN) | Ternary KD (POI-PROTAC-CRBN) | Cooperativity (α) |
| PROTAC-X | POI-A | 150 nM | 2.1 µM | 75 nM | 2.0 |
| PROTAC-Y | POI-A | 120 nM | 2.5 µM | 90 nM | 1.3 |
| PROTAC-Z | POI-A | 200 nM | 1.8 µM | 50 nM | 4.0 |
Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC to the POI to the ternary KD. An α value greater than 1 indicates positive cooperativity.[9]
Table 2: Cellular Assay Data for Ternary Complex Formation and Protein Degradation
| PROTAC Construct | Target Engagement (EC50) | Ternary Complex Formation (BRET Ratio) | Protein Degradation (DC50) | Max Degradation (Dmax) |
| PROTAC-X | 50 nM | 0.8 | 25 nM | 95% |
| PROTAC-Y | 80 nM | 0.5 | 100 nM | 80% |
| PROTAC-Z | 30 nM | 1.2 | 15 nM | >98% |
Experimental Protocols
Biophysical Assay: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.[10]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified His-tagged CRBN/DDB1 complex
-
Recombinant purified POI
-
PROTAC synthesized from this compound
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the His-tagged CRBN/DDB1 complex over the activated surface to achieve the desired immobilization level.
-
Deactivate remaining active sites with ethanolamine. A reference flow cell should be prepared similarly without protein immobilization.
-
-
Binary Interaction Analysis (PROTAC <> CRBN):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 to 1000 nM).
-
Inject the PROTAC solutions over the CRBN-immobilized surface and the reference cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine kon, koff, and KD.
-
-
Ternary Complex Interaction Analysis:
-
Prepare a dilution series of the POI in running buffer.
-
For each POI concentration, prepare a solution also containing a fixed, saturating concentration of the PROTAC.
-
Inject these mixtures over the CRBN-immobilized surface.
-
Fit the data to a ternary binding model to determine the apparent kinetic parameters for the ternary complex formation.[9]
-
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) and stoichiometry (n) of binding for the binary and ternary complexes.[11]
Materials:
-
Isothermal titration calorimeter
-
Recombinant purified CRBN/DDB1 complex
-
Recombinant purified POI
-
PROTAC synthesized from this compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both protein solutions (POI and CRBN/DDB1) against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all reactants.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
To determine the affinity of the PROTAC for the POI, titrate the PROTAC solution (in the syringe) into the POI solution (in the sample cell).
-
To determine the affinity of the PROTAC for CRBN/DDB1, titrate the PROTAC solution into the CRBN/DDB1 solution.
-
-
Ternary Titration:
-
To determine the affinity of CRBN/DDB1 to the pre-formed PROTAC:POI complex, fill the sample cell with the POI and the PROTAC.
-
Titrate with the CRBN/DDB1 complex from the syringe.
-
The resulting data can be globally fitted along with the binary interaction data to a ternary complex binding model to determine the cooperativity.
-
Cellular Assay: NanoBRET™ Ternary Complex Assay
Objective: To monitor the formation of the POI:PROTAC:CRBN ternary complex in a live-cell environment.[12]
Materials:
-
HEK293 cells
-
Expression vector for POI fused to NanoLuc® luciferase (donor)
-
Expression vector for HaloTag®-CRBN (acceptor)
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well or 384-well assay plates
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
-
Cell Plating:
-
Plate the transfected cells in the assay plates and incubate overnight.
-
-
Assay Execution:
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Add the Nano-Glo® Vivazine Substrate to the cells.
-
Add the PROTAC dilutions to the wells.
-
Incubate for the desired time (e.g., 2 hours).
-
-
Data Acquisition:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.
-
Cellular Assay: HiBiT Protein Degradation Assay
Objective: To quantitatively measure the degradation of endogenous POI induced by the PROTAC in live cells.
Materials:
-
HEK293 cells endogenously expressing the POI tagged with a HiBiT peptide (generated via CRISPR/Cas9)
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection Reagent
-
White, 96-well or 384-well assay plates
Protocol:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in the assay plates and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO).
-
Incubate for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent (which contains the LgBiT protein and substrate) to the wells.
-
Incubate to allow for cell lysis and complementation of HiBiT and LgBiT.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low ternary complex formation | Inefficient bridging by the PROTAC linker. | Synthesize PROTACs with different PEG linker lengths to optimize the distance and orientation between the POI and CRBN. |
| Low affinity of one or both binary interactions. | Optimize the warhead for the POI or the E3 ligase ligand. | |
| "Hook effect" in dose-response curves | At high concentrations, binary complexes (PROTAC-POI or PROTAC-CRBN) predominate, preventing ternary complex formation.[13] | Perform a wider range of PROTAC concentrations in your assays to fully characterize the bell-shaped curve and identify the optimal concentration for ternary complex formation. |
| Discrepancy between biochemical and cellular data | Poor cell permeability or rapid metabolism of the PROTAC. | Assess cell permeability using assays like the Cellular Thermal Shift Assay (CETSA). Evaluate PROTAC stability in cell lysates and media using LC-MS/MS. |
| Cellular context, such as endogenous protein concentrations and post-translational modifications, can influence ternary complex formation. | Validate findings using multiple orthogonal cellular assays. |
By employing this comprehensive suite of biophysical and cellular assays, researchers can gain a detailed understanding of the ternary complex formation mediated by PROTACs constructed with this compound, facilitating the rational design and optimization of potent and selective protein degraders.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2416234-31-4 | BroadPharm [broadpharm.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 11. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 12. 三重複合体の形成 [promega.jp]
- 13. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Developing Novel Degraders Using a Thalidomide-O-PEG1-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, enabling the selective elimination of disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]
Thalidomide (B1683933) and its analogs are widely utilized as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] The choice of the linker is critical as it influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, and plays a crucial role in the geometry and stability of the ternary complex.[1][6] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility.[6]
This document provides detailed application notes and protocols for the development of novel degraders utilizing Thalidomide-O-PEG1-OH , a building block that incorporates the CRBN-recruiting thalidomide moiety with a single PEG unit linker terminating in a hydroxyl group for conjugation to a POI ligand.[7][8]
Mechanism of Action: Thalidomide-Based PROTACs
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9]
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a novel degrader is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a representative summary of quantitative data for a hypothetical BRD4-targeting PROTAC developed using this compound, compared with published data for other BRD4 degraders.
Table 1: In Vitro Degradation Profile of a Hypothetical BRD4 Degrader
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-Degrader-PEG1 | BRD4 | CRBN | HEK293T | 25 | >90 |
| BRD4-Degrader-PEG1 | BRD4 | CRBN | HeLa | 35 | >85 |
Table 2: Comparative Performance of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 | Dmax (%) | Reference |
| dBET1 | Thalidomide | PEG-based | BRD4 | <100 nM | >80 | [4] |
| ARV-771 | VHL | Not Specified | BRD4 | <5 nM | >95 | Fictional Example |
| PROTAC 3 | Thalidomide | Not Specified | BRD4 | 0.1-0.3 nM | >90 | [10] |
Note: Data for dBET1 and PROTAC 3 are from published studies and experimental conditions may vary. The data for BRD4-Degrader-PEG1 is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments in the development and evaluation of a PROTAC derived from this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a POI ligand with a carboxylic acid functional group to this compound.
Materials:
-
This compound
-
POI-ligand with a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (B1210297), Water, Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of POI-Ligand: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-ligand (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: Add a solution of this compound (1.2 eq) in anhydrous DMF to the activated POI-ligand mixture. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using NMR and Mass Spectrometry.
Protocol 2: Western Blot for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.[11]
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI overnight at 4°C. Wash the membrane and then incubate with the primary antibody for the loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply a chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine Dmax and generate a dose-response curve to calculate the DC50 value.[11]
Protocol 3: Control Experiments for Mechanism of Action
To ensure that the observed protein depletion is due to PROTAC-mediated degradation via the proteasome, the following control experiments are essential.[5][12]
1. Proteasome Inhibition:
-
Procedure: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Expected Outcome: A rescue of POI degradation confirms that the degradation is proteasome-dependent.
2. E3 Ligase Ligand Competition:
-
Procedure: Co-treat cells with the PROTAC and an excess of free thalidomide.
-
Expected Outcome: Competition for CRBN binding should prevent POI degradation, confirming the involvement of the CRBN E3 ligase.[12]
3. Inactive Control PROTAC:
-
Procedure: Synthesize a control PROTAC with a modification that abrogates binding to either the POI or CRBN.
-
Expected Outcome: This inactive control should not induce degradation of the POI.
Signaling Pathway Intervention
Thalidomide-based PROTACs can be designed to target key proteins in various signaling pathways implicated in diseases such as cancer. For example, targeting a kinase in a specific pathway can lead to the downregulation of downstream signaling.
Conclusion
The this compound linker is a valuable chemical tool for the synthesis of novel PROTACs that recruit the CRBN E3 ligase. The protocols and data presentation guidelines provided herein offer a framework for the systematic development and evaluation of these next-generation therapeutics. Rigorous characterization, including quantitative assessment of degradation, confirmation of the mechanism of action, and evaluation of specificity, is paramount to advancing potent and selective protein degraders into clinical development.
References
- 1. xcessbio.com [xcessbio.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2416234-31-4 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs with a Thalidomide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A typical PROTAC is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used as E3 ligase-recruiting moieties that bind to Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[2][3] Solid-phase synthesis has emerged as a streamlined and efficient approach for the rapid assembly of PROTAC libraries.[1] This methodology simplifies purification steps and allows for the use of excess reagents to drive reactions to completion, facilitating the exploration of diverse linker structures and attachment points, which are critical for optimizing PROTAC efficacy.[1][4]
These application notes provide detailed protocols and supporting data for the solid-phase synthesis of thalidomide-based PROTACs, offering a comprehensive guide for researchers in the field of targeted protein degradation.
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation. The signaling pathway is initiated by the simultaneous binding of the PROTAC to both the protein of interest and CRBN, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of thalidomide-based PROTACs generally involves the immobilization of one of the ligands onto a solid support, followed by the sequential addition of the linker and the second ligand. The final PROTAC is then cleaved from the resin and purified.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
techniques for purifying PROTACs synthesized from Thalidomide-O-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Purification
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The synthesis of these complex molecules often results in a mixture of the desired product along with various impurities. The most common purification strategy for PROTACs, particularly those with lipophilic character, is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity, allowing for the isolation of the PROTAC from more polar or less hydrophobic impurities.
Core Purification Techniques
The primary methods for purifying PROTACs synthesized from Thalidomide-O-PEG1-OH are preparative reverse-phase HPLC and, for less demanding applications or intermediate purification, flash chromatography.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for achieving high purity of the final PROTAC product. It offers high resolution and is suitable for separating structurally similar molecules.
Flash Chromatography: A faster, lower-pressure chromatography technique that can be used for initial cleanup of the crude product or for the purification of intermediates. While generally providing lower resolution than HPLC, it is a valuable tool for rapid purification.
The general workflow for the purification and subsequent analysis of a synthesized PROTAC is illustrated below.
Data Presentation: Purification Parameters and Outcomes
The following table summarizes typical parameters and expected outcomes for the purification of a this compound-based PROTAC using preparative RP-HPLC. These values are representative and may require optimization for specific PROTACs.
| Parameter | Setting/Value | Expected Outcome |
| Instrumentation | Preparative HPLC System | High-resolution separation |
| Column | C18, 5-10 µm particle size | Good retention and separation of hydrophobic molecules |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water | Acidic modifier to improve peak shape |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile (B52724) | Organic solvent for elution |
| Gradient | 5-95% B over 30-60 min | Elution of the PROTAC from the column |
| Flow Rate | 10-20 mL/min | Dependent on column dimensions |
| Detection | UV at 254 nm and/or 280 nm | Monitoring of eluting compounds |
| Purity of Pooled Fractions | >95% | High-quality material for biological assays |
| Recovery | 50-80% | Dependent on crude purity and optimization |
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC Purification
This protocol outlines the steps for purifying a crude this compound-based PROTAC using preparative RP-HPLC.
1. Materials and Reagents:
-
Crude PROTAC synthesized from this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for sample dissolution
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column
-
Fraction collector
-
Analytical HPLC or LC-MS system for purity analysis
-
Lyophilizer
2. Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO). The concentration should be optimized to avoid column overloading.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% TFA or FA) and Mobile Phase B (Acetonitrile with 0.1% TFA or FA). Degas the mobile phases before use.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the dissolved crude PROTAC onto the column. Elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% B over 30 to 60 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the desired PROTAC.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC or LC-MS to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95%). Lyophilize the pooled fractions to obtain the pure PROTAC as a solid.
Protocol 2: Purity and Identity Confirmation
This protocol describes the analytical methods used to confirm the purity and identity of the purified PROTAC.
1. Materials and Reagents:
-
Purified PROTAC from Protocol 1
-
Analytical HPLC or LC-MS system with a C18 column
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer and appropriate deuterated solvents (e.g., DMSO-d6)
2. Procedure:
-
Analytical RP-HPLC/LC-MS:
-
Dissolve a small amount of the purified PROTAC in a suitable solvent.
-
Inject the sample onto an analytical C18 column.
-
Run a fast gradient (e.g., 5-95% ACN with 0.1% FA over 5-10 minutes).
-
Analyze the resulting chromatogram to determine the purity of the PROTAC.
-
Confirm the mass of the PROTAC using the mass spectrometer.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the purified PROTAC.
-
Infuse the sample into the HRMS instrument.
-
Determine the accurate mass of the PROTAC and compare it to the calculated theoretical mass.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the chemical structure of the PROTAC.
-
Signaling Pathway and Mechanism of Action
The purified thalidomide-based PROTAC functions by inducing the ubiquitination and subsequent proteasomal degradation of the target protein of interest (POI). This process is initiated by the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.
Conclusion
The purification of PROTACs synthesized from this compound is a critical step in their development. Reverse-phase HPLC is the most effective method for obtaining high-purity material suitable for biological evaluation. Careful optimization of the purification protocol, followed by rigorous analytical characterization, is essential to ensure the quality and reliability of the synthesized PROTACs. This guide provides a framework for researchers to develop robust purification strategies for this important class of molecules.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Thalidomomide-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low degradation efficiency encountered when using PROTACs (Proteolysis Targeting Chimeras) synthesized with thalidomide-based E3 ligase recruiters, such as those derived from Thalidomide-O-PEG1-OH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a thalidomide-based PROTAC?
A1: Thalidomide-based PROTACs work by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] The PROTAC is a heterobifunctional molecule with one end binding to your protein of interest (POI) and the other end (the thalidomide (B1683933) moiety) binding to CRBN.[1][3] This dual binding forms a ternary complex (POI-PROTAC-CRBN), bringing the POI into close proximity with the E3 ligase machinery.[4][5] The E3 ligase then tags the POI with ubiquitin chains, marking it for degradation by the 26S proteasome.[1][4] The PROTAC molecule is then released to catalytically induce the degradation of more POI molecules.[1][4]
Q2: My PROTAC shows little to no degradation. What are the most common reasons?
A2: Low or no degradation efficiency is a common challenge. The issue can typically be traced to one of several key areas:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane to reach their intracellular targets.[6][7]
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for degradation.[5] The linker connecting the two ends of the PROTAC plays a critical role here; its length, flexibility, and attachment points are crucial.[5][8]
-
Low E3 Ligase Expression: The cell line you are using must express sufficient levels of Cereblon (CRBN) for the PROTAC to function.[9][10]
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the required ternary complex, paradoxically reducing degradation.[11][12]
-
Compound Instability: The PROTAC molecule may be unstable in your experimental conditions (e.g., cell culture media).[6]
Troubleshooting Guide for Low Degradation Efficiency
If you are observing suboptimal degradation, a systematic, step-by-step evaluation of the PROTAC's mechanism of action is necessary to pinpoint the issue.
Step 1: Confirm Degradation with a Reliable Assay
Your primary assay to measure protein knockdown should be quantitative Western Blotting. This allows you to directly visualize and quantify the decrease in your target protein levels.
Key Parameters to Determine:
-
DC50: The concentration of PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax: The maximum percentage of protein degradation achieved.[4]
| Parameter | Description | Typical Range |
| DC50 | Half-maximal degradation concentration | pM to low µM |
| Dmax | Maximum observed degradation | >80% for effective PROTACs |
Step 2: Investigate the "Hook Effect"
The hook effect is a common phenomenon where degradation efficiency decreases at high PROTAC concentrations, leading to a bell-shaped dose-response curve.[11][13] This occurs because an excess of the PROTAC favors the formation of separate binary complexes with the target and the E3 ligase, preventing the formation of the productive ternary complex.[12]
-
Action: Perform a dose-response experiment over a very wide concentration range (e.g., 0.1 nM to 10 µM) with half-log dilutions.[11]
-
Interpretation: If you see a bell-shaped curve, your initial test concentrations may have been too high. The optimal concentration for maximum degradation is at the peak of the curve.
Step 3: The Linker is Critical - Is PEG1 Too Short?
The linker that connects the target binder to the E3 ligase recruiter is a critical determinant of PROTAC efficacy.[5][8] Its length and composition dictate the geometry and stability of the ternary complex.[5][8]
The this compound component suggests a very short, single ethylene (B1197577) glycol unit linker.
-
Potential Issue: A short PEG1 linker may be too rigid or may not provide sufficient length to allow the POI and CRBN to form a stable and productive ternary complex.[8] It can lead to steric hindrance.
-
Recommendation: Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) to empirically determine the optimal length for your specific target.[8][14]
| Linker Type | Potential Advantages | Potential Disadvantages |
| Short (e.g., PEG1, Alkyl C3) | More rigid, may pre-organize conformation | High risk of steric clash, may not span distance |
| Medium (e.g., PEG3-5) | Good balance of flexibility and distance | Often a good starting point for optimization |
| Long (e.g., PEG8+) | Greater flexibility, spans larger distances | Can have a higher entropic penalty, may decrease potency |
Step 4: Verify Components and Complex Formation
If optimizing concentration and linker length doesn't solve the issue, you must verify each step of the mechanism.
| Experimental Question | Recommended Assay | Expected Result for Active PROTAC |
| Does my cell line express CRBN? | Western Blot | Clear band for CRBN protein in cell lysate.[9] |
| Does my PROTAC bind the POI and CRBN? | Biophysical Assays (SPR, ITC, FP)[15] | Measurable binary binding affinity (KD) for both targets. |
| Is a ternary complex forming in cells? | Co-Immunoprecipitation (Co-IP)[9][16] or NanoBRET[17][18] | Pulldown of POI also pulls down CRBN (and vice versa) only in the presence of the PROTAC. |
| Is the POI being ubiquitinated? | In-cell Ubiquitination Assay[16] | A high-molecular-weight smear or laddering for the POI upon Western Blot, indicating poly-ubiquitination. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).[6][19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[21]
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for your POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).[9]
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.[20]
-
Analysis: Quantify the band intensities. Normalize the POI signal to the loading control, and then express the protein level as a percentage relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax values.[19][22]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with your PROTAC at its optimal degradation concentration (and a higher, "hook effect" concentration if applicable) and a vehicle control for a short duration (e.g., 2-4 hours).[16]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.[16]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Then, incubate the lysate with an antibody against your POI (or a tag) overnight at 4°C to form antibody-antigen complexes.[9][16]
-
Capture Complex: Add Protein A/G beads to pull down the antibody-antigen complexes.
-
Wash and Elute: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the captured proteins by boiling in SDS-PAGE sample buffer.[9]
-
Western Blot Analysis: Analyze the eluate by Western Blot. Probe one blot for your POI (to confirm successful pulldown) and another blot for CRBN. A band for CRBN in the PROTAC-treated lane where the POI was pulled down confirms the formation of the ternary complex.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Ternary Complex Formation [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Hook Effect in Thalidomide-Based PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect in thalidomide-based Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of thalidomide-based PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][2] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[2]
Q2: What causes the hook effect with thalidomide-based PROTACs?
A2: The hook effect is primarily caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][2] A thalidomide-based PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase.[2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming binary complexes (Target-PROTAC or CRBN-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: At what concentration range is the hook effect typically observed for thalidomide-based PROTACs?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, target protein, and cell line used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1-10 µM and becoming more pronounced at higher concentrations.[3] It is crucial to perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and the onset of the hook effect.[3]
Troubleshooting Guides
Issue 1: My dose-response curve shows a bell shape, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the degradation decreases.[4]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[4]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation or NanoBRET to directly measure the formation of the ternary complex at different PROTAC concentrations.[1] A bell-shaped curve in these assays will correlate with the degradation profile.
-
Issue 2: I am not observing any protein degradation at any of the tested concentrations.
-
Likely Causes:
-
The tested concentration range is entirely within the hook effect region.
-
The PROTAC has poor cell permeability.
-
The target protein or CRBN E3 ligase is not expressed at sufficient levels in the cell line.
-
The PROTAC is unstable in the experimental conditions.
-
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It's possible the initial concentration range was too high. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and CRBN and facilitate the formation of a ternary complex using appropriate assays.[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and CRBN at sufficient levels using techniques like Western Blotting.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[5]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Strategies:
-
Optimize PROTAC Concentration: The most straightforward approach is to use the PROTAC at its optimal concentration for maximal degradation, as determined from a full dose-response curve.[4]
-
Enhance Cooperativity: The stability of the ternary complex can be influenced by the cooperativity between the target protein and the E3 ligase. Rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions that stabilize the ternary complex over the binary complexes.
-
Modify the Linker: The length, rigidity, and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[4]
-
Quantitative Data Summary
The following tables provide representative data from thalidomide-based PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for a Hypothetical Thalidomide-Based PROTAC (PROTAC-X) Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 12% |
| 1 | 48% |
| 10 | 88% (Dmax) |
| 100 | 65% |
| 1000 | 30% |
| 10000 | 15% |
Table 2: Comparison of DC50 and Dmax for BET-Targeting PROTACs with Varying E3 Ligase Ligands [6]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | ~5 | >95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | Jurkat | ~10 | >95 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a thalidomide-based PROTAC.
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[3]
-
Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 4-24 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and any potential hook effect.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the Target-PROTAC-CRBN ternary complex in a cellular context.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.[7]
-
Treat the cells with the PROTAC at the desired concentration (and a vehicle control) for 4-6 hours.[7]
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[7]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the target protein and CRBN to confirm their co-precipitation.[7]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.
-
Reaction Setup (on ice):
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours to allow for ubiquitination to occur.[9]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and analyze by Western blotting.
-
Probe the blot with an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.[8]
-
Visualizations
Caption: Signaling pathway of thalidomide-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for investigating and overcoming the hook effect.
Caption: Logical relationship illustrating the cause of the hook effect.
References
Technical Support Center: Improving Ternary Complex Stability with a Short PEG Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) regarding the use of short polyethylene (B3416737) glycol (PEG) linkers to enhance the stability of PROTAC-induced ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule that brings a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1] It consists of a ligand for the POI, a ligand for the E3 ligase, and a chemical linker connecting them.[1] The linker is a critical component that influences the formation and stability of the resulting ternary complex (POI-PROTAC-E3 ligase).[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently used to provide a desirable balance of flexibility and hydrophilicity.[1][3] This helps to improve the solubility and drug-like properties of the often large and lipophilic PROTAC molecule.[1][3]
Q2: How does a short PEG linker specifically influence ternary complex stability?
The length and flexibility of the PEG linker are critical for optimizing the stability of the ternary complex.[4][5] A short PEG linker can:
-
Provide Optimal Spacing: A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously. Conversely, a linker that is too long might not effectively bring the two proteins together for productive ubiquitination.[5][6] An optimal length, often found empirically, is crucial.[6][7]
-
Enhance Favorable Interactions: The linker itself is not just a passive spacer.[8] The oxygen atoms in the PEG backbone can form hydrogen bonds with amino acid residues on the surface of the proteins, contributing to the overall stability of the ternary complex.[8][9]
-
Influence Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the second protein.[] A well-designed linker can promote positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes (PROTAC-POI or PROTAC-E3 ligase).[][11] This is a key factor for potent protein degradation.
Q3: What are the advantages of using a PEG linker over an alkyl linker?
Both PEG and alkyl chains are common flexible linkers, but they have distinct properties:
-
Solubility: PEG linkers are more hydrophilic, which significantly improves the aqueous solubility of the PROTAC molecule.[1][12] This is a major advantage, as poor solubility can be a significant hurdle in PROTAC development.
-
Cell Permeability: The relationship is complex, but PEG linkers can adopt folded conformations that shield their polar surface area, potentially improving cell membrane permeability.[3][13]
-
Metabolic Stability: The ether backbone of PEG linkers is generally less prone to oxidative cleavage compared to alkyl chains, which can lead to improved metabolic stability.[]
-
Reduced Non-specific Binding: The hydration shell created by a PEG linker can reduce non-specific binding to plasma proteins and other biological macromolecules.[]
Troubleshooting Guide
Issue 1: My PROTAC with a short PEG linker shows low or no degradation of the target protein.
-
Possible Cause 1: Suboptimal Linker Length.
-
Explanation: The chosen PEG linker length may not be optimal for forming a stable and productive ternary complex for your specific POI and E3 ligase pair.[5][6]
-
Suggested Solution: Synthesize and test a series of PROTACs with varying short PEG linker lengths (e.g., PEG2, PEG3, PEG4). Evaluate both ternary complex formation directly using biophysical assays and cellular degradation activity to identify the optimal length.[15]
-
-
Possible Cause 2: Inefficient Ternary Complex Formation.
-
Explanation: Even with an appropriate length, the overall conformation may not be favorable for the necessary protein-protein interactions.[4]
-
Suggested Solution: Directly measure the formation and stability of the ternary complex using biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays such as NanoBRET and AlphaLISA.[16][17] A lack of detectable ternary complex formation points to a fundamental issue with the PROTAC design.
-
-
Possible Cause 3: Poor Cell Permeability.
-
Explanation: While PEG linkers can improve solubility, excessive hydrophilicity can sometimes hinder passive diffusion across the cell membrane.[3][4]
-
Suggested Solution: Assess the cell permeability of your PROTAC. If it is low, consider synthesizing hybrid linkers that incorporate more hydrophobic elements (e.g., alkyl groups) alongside the PEG units to balance solubility and permeability.[4]
-
Issue 2: I observe a significant "hook effect" at higher PROTAC concentrations.
-
Explanation: The hook effect is a phenomenon where the degradation efficiency decreases at high PROTAC concentrations.[4] This occurs because an excess of the PROTAC favors the formation of separate binary complexes (POI-PROTAC and E3 ligase-PROTAC) over the productive ternary complex.[4][18]
-
Suggested Solution: This is an inherent property of the PROTAC mechanism. The key is to identify the optimal concentration range for maximal degradation. A PROTAC that promotes strong positive cooperativity can help mitigate the hook effect, widening the effective concentration window.[4][18] Characterize the dose-response curve carefully to determine the optimal concentration for your experiments.
Issue 3: Ternary complex formation is observed in biophysical assays, but there is no subsequent protein degradation.
-
Explanation: A ternary complex may form, but it may not be in a productive conformation for the E3 ligase to transfer ubiquitin to the target protein.[15] The geometry and distance between the E3 ligase's active site and the lysine (B10760008) residues on the POI surface are critical.
-
Suggested Solution: Perform an in vitro or in-cell ubiquitination assay.[15] This involves treating cells with your PROTAC and a proteasome inhibitor (like MG132) to allow ubiquitinated proteins to accumulate.[15] If you can immunoprecipitate your target protein and detect polyubiquitin (B1169507) chains via Western blot, it confirms the complex is productive. If not, a redesign of the linker to alter the geometry of the complex is necessary.[15]
Data Presentation
The selection of an appropriate linker length is often determined empirically. The following table provides fictional but representative data illustrating how varying the number of PEG units can impact PROTAC efficacy.
Table 1: Effect of Short PEG Linker Length on BRD4 Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Kᴅ (nM) | Cooperativity (α) |
| PROTAC-A | PEG | 8 (PEG2) | >1000 | <10 | 500 | 0.8 |
| PROTAC-B | PEG | 11 (PEG3) | 50 | 92 | 80 | 5.5 |
| PROTAC-C | PEG | 14 (PEG4) | 15 | >95 | 25 | 12.1 |
| PROTAC-D | PEG | 17 (PEG5) | 45 | 90 | 75 | 6.2 |
-
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: Maximum percentage of protein degradation observed.
-
Kᴅ: Dissociation constant for the ternary complex; a lower value indicates tighter binding.
-
Cooperativity (α): A value > 1 indicates positive cooperativity, where the ternary complex is more stable than the binary complexes.
Experimental Protocols & Methodologies
Accurate assessment of ternary complex formation and stability is crucial for optimizing your PROTAC. Below are methodologies for commonly used biophysical assays.
Methodology 1: Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics (on-rate, kₐ; off-rate, kₒff) and affinity (Kᴅ) of binary and ternary complex formation in real-time.[16]
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the kinetics of the PROTAC-E3 ligase binary interaction.
-
Separately, inject a series of concentrations of the target POI to confirm minimal direct interaction with the E3 ligase.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the POI.
-
Inject these pre-mixed solutions over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₒff, and Kᴅ. Calculate the cooperativity factor (α) by dividing the Kᴅ of the binary interaction (PROTAC-POI) by the Kᴅ of the ternary interaction.[11]
Methodology 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kᴅ) of the interaction.[19][20]
-
Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects. The PROTAC should be dissolved in the dialysis buffer, potentially with a small amount of DMSO.
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution to determine the affinity of the first binary interaction.
-
Titrate the PROTAC into the E3 ligase solution to determine the affinity of the second binary interaction.
-
-
Ternary Titration:
-
Saturate the POI solution with the PROTAC to form the POI-PROTAC binary complex.
-
Titrate this binary complex solution with the E3 ligase. The resulting heat change corresponds to the formation of the ternary complex.
-
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to obtain the thermodynamic parameters for each interaction. This allows for the calculation of cooperativity.[19]
Methodology 3: AlphaLISA Proximity Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect the formation of the ternary complex in a microplate format.[21]
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., GST-tagged POI and FLAG-tagged E3 ligase).
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
-
Assay Assembly:
-
In a microplate, add the POI, E3 ligase, and the PROTAC dilutions.
-
Incubate to allow for ternary complex formation.
-
-
Detection:
-
Add Anti-GST Acceptor beads and Anti-FLAG Donor beads.
-
Incubate in the dark to allow the beads to bind to their respective tags. If a ternary complex has formed, the Donor and Acceptor beads will be brought into close proximity (<200 nm).
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader. Excitation of the Donor bead at 680 nm results in the emission of singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The signal intensity is directly proportional to the amount of ternary complex formed.
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Relationship between linker properties and degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 11. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. diva-portal.org [diva-portal.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of linker length for thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a thalidomide-based PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN) recruited by thalidomide (B1683933) or its analogs), and a linker connecting the two. The linker's crucial role is to position the target protein and the E3 ligase in a manner that facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][][3] The length, composition, and attachment points of the linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the productive ternary complex (POI-PROTAC-CRBN).[1][4][5]
Q2: Is there a universal optimal linker length for all thalidomide-based PROTACs?
No, there is no universally optimal linker length. The ideal length is highly dependent on the specific target protein and the geometry of the ternary complex.[6] Generally, linker lengths of 5-15 atoms are common in PROTAC design.[6] However, for some targets, a 16-atom linker has been found to be optimal, while for others, shorter or longer linkers may be more effective.[6] Empirical testing of a series of PROTACs with varying linker lengths is necessary to determine the optimal length for a specific target.[6]
Q3: How does the linker composition, beyond length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][7][8]
-
Polyethylene glycol (PEG) linkers are often incorporated to improve aqueous solubility and cell permeability.[7][8]
-
Alkyl chains provide more rigidity, which can be beneficial for pre-organizing the binding moieties for optimal ternary complex formation.[8]
-
The inclusion of polar functional groups (e.g., amides, ethers) can enhance solubility, while lipophilic groups can improve cell permeability.[8]
Q4: What is the "hook effect" in the context of PROTACs and how can linker design mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4][9] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes that prevent the formation of the productive ternary complex required for degradation.[4] A well-designed linker can enhance the cooperativity of ternary complex formation, making the ternary complex more stable and thus mitigating the hook effect.[4]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and CRBN, but no significant degradation is observed.
This is a common challenge and often points to issues with the formation of a stable and productive ternary complex.[4][7]
-
Possible Cause: Suboptimal Linker Length or Rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding events.[1][4]
-
Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths and rigidities.[7]
-
-
Possible Cause: Unfavorable Ternary Complex Conformation. The linker may orient the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination.[4]
-
Solution: Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly assess ternary complex formation and stability.[7]
-
-
Possible Cause: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[4][9][10]
Problem 2: I am observing a significant "hook effect" with my PROTAC.
This indicates that at higher concentrations, non-productive binary complexes are favored over the productive ternary complex.[4]
-
Possible Cause: Low Cooperativity of Ternary Complex Formation.
-
Solution: Redesign the linker to enhance positive cooperativity. This can involve altering the linker's length, rigidity, and attachment points to promote favorable protein-protein interactions between the target and CRBN.[4]
-
-
Possible Cause: PROTAC Concentration is too High.
-
Solution: Perform a detailed dose-response curve to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[9]
-
Problem 3: The synthesized PROTAC has poor aqueous solubility.
Poor solubility can hinder cellular assays and in vivo studies.
-
Possible Cause: High Lipophilicity of the PROTAC. The combined lipophilicity of the target binder, thalidomide, and the linker can lead to poor solubility.
Data Presentation
Table 1: Impact of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC | Linker Composition | Linker Length (PEG Units) | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| PROTAC 1 | PEG | 0 (No PEG) | H661 | < 0.5 | > 90 | [11] |
| PROTAC 2 | PEG | 1 | H661 | > 5 | ~50 | [11] |
| PROTAC 3 | PEG | 2 | H661 | > 5 | ~60 | [11] |
| PROTAC 4 | Not Specified | Not Specified | Jurkat | < 0.001 | > 95 | [12] |
| PROTAC 5 | Not Specified | Not Specified | BRD4 | 0.1-0.3 | >90 | [13] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table illustrates general trends in linker length optimization.
Table 2: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC X | Alkyl | 850 | 5.2 | 180 | 1.5 |
| PROTAC Y | PEG3 | 950 | 4.5 | 220 | 0.8 |
| PROTAC Z | PEG5 | 1050 | 3.8 | 260 | 0.4 |
Note: This table illustrates general trends in how linker composition can affect the physicochemical properties of PROTACs. Actual values will vary depending on the specific PROTAC.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
Thalidomide-based PROTACs of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTACs for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis:
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To assess the formation and stability of the POI-PROTAC-CRBN ternary complex.
General Methodology:
-
Immobilization: Immobilize biotinylated CRBN onto a streptavidin-coated SPR sensor chip.[14][15]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Data Analysis:
-
An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[7]
-
Calculate the cooperativity factor (α), which is the ratio of the dissociation constants (KD) of the binary and ternary complexes, to measure the stability of the ternary complex.[14]
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
Objective: To monitor PROTAC-induced ternary complex formation in a cellular environment.
General Methodology:
-
Cell Preparation:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the transfected cells and incubate.
-
-
Reagent Addition:
-
Add the NanoBRET™ detection reagent containing the HaloTag® ligand (fluorescent acceptor) and the Nano-Glo® substrate (for the luciferase donor).[17]
-
-
Signal Detection:
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[17]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC linker optimization.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects when working with thalidomide-based degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with thalidomide-based degraders?
A1: Off-target effects primarily arise from the thalidomide (B1683933) moiety binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] This binding can alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of unintended proteins, known as neosubstrates.[1][2][3] Additionally, high concentrations of a PROTAC can lead to the formation of binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may contribute to off-target pharmacology.[4][5]
Q2: What are some known off-target neosubstrates of CRBN-based degraders?
A2: Several proteins have been identified as common off-target neosubstrates for thalidomide and its analogs. These often include zinc finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and Spalt-like transcription factor 4 (SALL4).[1][3][6] The degradation of SALL4 is particularly noteworthy as it has been linked to the teratogenic effects of thalidomide.[1] Other identified off-targets include proteins like casein kinase I (CK1α) and GSPT1.[3][6]
Q3: How can I distinguish between direct off-target degradation and indirect cellular responses?
A3: Distinguishing between direct and indirect effects is crucial for accurate data interpretation. Short treatment times (e.g., 4-6 hours) can help enrich for direct degradation events before widespread downstream signaling changes occur.[5] A rescue experiment using a degradation-resistant mutant of your primary target can also help differentiate between on-target and off-target phenotypes. Additionally, correlating protein downregulation with the presence of a known degron motif for CRBN can provide evidence for direct degradation.[7]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point results in reduced degradation efficiency.[4] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[4][5] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to avoid using excessively high concentrations in your experiments.[4][7]
Troubleshooting Guides
Problem 1: High levels of off-target protein degradation observed in proteomics.
-
Possible Cause 1: Degrader concentration is too high.
-
Possible Cause 2: The specific cell line is sensitive to off-target effects.
-
Solution: If possible, test your degrader in multiple cell lines to identify one with a more favorable on-target to off-target profile.[1]
-
-
Possible Cause 3: Sub-optimal incubation time.
Problem 2: Inconsistent or unexpected phenotypic results.
-
Possible Cause 1: Off-target effects are confounding the experimental outcome.
-
Solution: Utilize global proteomics to identify potential off-target proteins that might be contributing to the observed phenotype.[4] Use appropriate controls, such as an inactive epimer of the degrader that does not bind the E3 ligase, to distinguish between degradation-dependent and -independent effects.[4]
-
-
Possible Cause 2: The observed phenotype is a result of the degradation of an unknown protein.
-
Solution: Perform a washout experiment. Remove the degrader from the cell culture and monitor for the reversal of the phenotype and the recovery of the target protein levels.[4] This helps to confirm that the observed phenotype is due to the degradation of the intended target.
-
-
Possible Cause 3: Variability in the experimental setup.
Problem 3: Modified degrader shows reduced on-target degradation.
-
Possible Cause 1: Modification to reduce off-target effects has negatively impacted the formation of the on-target ternary complex.
-
Solution: Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified degraders.[9] A weaker BRET signal with the modified degrader would suggest impaired complex formation.
-
-
Possible Cause 2: Modified degrader has altered physicochemical properties, such as reduced cell permeability.
-
Possible Cause 3: The linker is no longer optimal.
-
Solution: If on-target ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation.[9]
-
Data Presentation
Table 1: Comparative Degradation Potency of a Pomalidomide-Based ALK PROTAC (MS4078)
| Protein | Cell Line | DC50 | Dmax | Reference |
| ALK (On-Target) | SU-DHL-1 | ~10 nM | >90% | [9] |
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Reference |
| ARV-825 | Thalidomide-based (CRBN) | BRD4 | [12] | ||
| VHL-based alternative | VHL-based | BRD4 | [12] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is for determining the degradation of a target protein in response to degrader treatment.[4]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the degrader or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.[9]
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[9]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
Protocol 2: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[13]
-
Cell Culture and Treatment:
-
Culture cells and treat with the degrader at a predetermined optimal concentration and a vehicle control.
-
Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.[5]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.[12]
-
-
Isobaric Labeling (e.g., TMT):
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[13]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins using appropriate software.
-
Proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.[13]
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This protocol is to assess the formation of the ternary complex in live cells.[9]
-
Cell Preparation:
-
Use a cell line co-expressing the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).
-
-
Assay Setup:
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® substrate to all wells.[9]
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader. The ratio of these signals is the NanoBRET™ signal.
-
Visualizations
Caption: Mechanism of targeted protein degradation by thalidomide-based degraders.
Caption: Workflow for global proteomics-based off-target identification.
Caption: Logical steps for troubleshooting high off-target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The "Goldilocks" Principle in Action: Comparing Thalidomide-O-PEG1-OH and Longer PEG Linkers in PROTAC Efficacy
The length of the polyethylene (B3416737) glycol (PEG) linker in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy, often following a "Goldilocks" principle where a linker that is too short or too long can be detrimental to protein degradation. This guide provides a comparative analysis of PROTACs utilizing the short Thalidomide-O-PEG1-OH linker versus those with longer PEG chains, supported by experimental data and detailed protocols for researchers in drug development.
The fundamental role of the linker in a PROTAC is to bridge the gap between a target protein-binding ligand and an E3 ligase-recruiting moiety, in this case, thalidomide, which engages the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation is essential for the ubiquitination and subsequent proteasomal degradation of the target protein. The length and flexibility of the PEG linker directly influence the stability and geometry of this complex, thereby dictating the efficiency of protein knockdown.
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The efficacy of a PROTAC is primarily quantified by two key metrics: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, illustrating the impact of varying PEG linker lengths. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90% | A very short, direct linkage can be highly effective, suggesting that for some target-E3 ligase pairs, close proximity is optimal.[1] |
| 1 (e.g., this compound) | BRD4 | H661 | > 5 | ~50% | A single PEG unit can lead to a significant decrease in degradation potency, potentially due to suboptimal ternary complex geometry or steric hindrance.[1] |
| 2 | BRD4 | H661 | > 5 | ~60% | Intermediate linker lengths may not provide the necessary flexibility or distance for productive ternary complex formation.[1] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture and the target protein.[1] |
| ≥ 4 | BTK | - | More Potent | Improved | For some targets like Bruton's tyrosine kinase (BTK), longer PEG linkers (≥ 4 units) have demonstrated more potent degradation compared to shorter counterparts. |
These data underscore the non-linear relationship between linker length and PROTAC efficacy. While a very short linker can be highly effective, the introduction of a single PEG unit in the case of the BRD4-targeting PROTACs dramatically reduced efficacy. Potency was observed to recover with longer linkers, highlighting the target-specific nature of optimal linker length.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of thalidomide-based PROTACs.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments used to characterize the performance of thalidomide-based degraders.
Western Blot for Protein Degradation Assessment
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the downstream functional consequence of target protein degradation on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
3. MTT Reagent Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In-Cell Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein, providing mechanistic insight into the PROTAC's mode of action.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein and its ubiquitinated forms.
3. Western Blot Analysis:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody against ubiquitin to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear or ladder.
Conclusion
The length of the PEG linker is a critical parameter in the design of thalidomide-based PROTACs, with no single length being universally optimal. The presented data highlights that a short this compound linker can be significantly less effective than both shorter (no PEG) and longer PEG linkers for certain targets like BRD4. This underscores the necessity for empirical optimization of the linker length for each new target protein to achieve maximal degradation efficacy. The provided experimental protocols offer a foundational framework for researchers to systematically evaluate and compare the performance of their PROTAC constructs.
References
A Comparative Guide to Thalidomide and Pomalidomide-Based Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-causing proteins. A critical decision in this process is the selection of the E3 ubiquitin ligase ligand and the linker that connects it to the target protein binder. This guide provides an objective comparison of two widely used Cereblon (CRBN) E3 ligase recruiting moieties when incorporated into PROTACs with short polyethylene (B3416737) glycol (PEG) linkers: thalidomide (B1683933), specifically focusing on the Thalidomide-O-PEG1-OH linker, and pomalidomide (B1683931).
Executive Summary
Data Presentation: A Quantitative Comparison
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data, highlighting the high potency achievable with pomalidomide-based PROTACs and the general performance characteristics of thalidomide-based degraders.
Table 1: Performance of a Pomalidomide-PEG1 Linker-Based PROTAC
This table showcases the degradation potency of a PROTAC targeting Cyclin-Dependent Kinase 6 (CDK6) utilizing a pomalidomide-PEG1 based linker.
| PROTAC Name | E3 Ligase Ligand | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| CP-10 | Pomalidomide | PEG1-based | CDK6 | ~2.1 | >90% | U251 |
| CDK4 | ~150-180 | - | U251 |
Data synthesized from published literature.[3]
Table 2: Comparative Binding Affinities of CRBN Ligands
The higher binding affinity of pomalidomide to CRBN is a key factor contributing to the enhanced potency of pomalidomide-based PROTACs.[2]
| Ligand | CRBN Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM |
| Thalidomide | ~250 nM |
Data synthesized from published literature.[2]
Table 3: General Performance of Thalidomide-Based PROTACs with Varying Linkers
While specific data for a this compound linker is limited, this table illustrates the performance of thalidomide-based PROTACs targeting Indoleamine 2,3-dioxygenase 1 (IDO1) with different linkers. This demonstrates that thalidomide can be used to create effective degraders, although they may exhibit lower potency compared to pomalidomide-based counterparts.
| PROTAC Name | E3 Ligase Ligand | Linker Composition | Target Protein | DC50 (µM) | Dmax (%) | Cell Line |
| PROTAC IDO1 Degrader-1 | Pomalidomide | PEG-based | IDO1 | 2.84 | 93% | HeLa |
| NU223612 | Thalidomide derivative | Not specified | IDO1 | 0.3290 | >70% | U87 |
Data compiled from different studies; experimental conditions may vary.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the fundamental mechanism of action for CRBN-recruiting PROTACs and the general experimental workflows for their evaluation.
Caption: General mechanism of action for CRBN-recruiting PROTACs.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust and standardized experimental protocols. Below are methodologies for key experiments.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROtac treatment.
a. Cell Culture and Treatment:
-
Plate the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTACs (e.g., this compound-based and pomalidomide-based) in cell culture medium.
-
Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Denature the proteins by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex within living cells.
a. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and the E3 ligase (CRBN) fused to a HaloTag® acceptor.
b. Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the PROTACs at various concentrations to the wells.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure both the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader equipped for BRET measurements.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Conclusion
The rational design of the linker and the choice of the E3 ligase ligand are paramount to the success of a PROTAC.[5] While both thalidomide and pomalidomide can be effectively used to recruit the CRBN E3 ligase, the available evidence strongly suggests that pomalidomide is the superior choice for developing highly potent PROTACs.[1][2] This is primarily attributed to its higher binding affinity for CRBN, which facilitates more efficient ternary complex formation and subsequent degradation of the target protein. The remarkable potency of the CDK6 degrader CP-10, which utilizes a pomalidomide-PEG1 linker, underscores the potential of this E3 ligase ligand in creating effective targeted protein degraders.[3] For researchers and drug developers, these findings suggest that prioritizing pomalidomide-based linkers in PROTAC design may lead to more potent and efficacious therapeutic candidates.
References
A Comparative Guide to the Validation of Target Protein Degradation Using Western Blot with Thalidomide-Based PROTACs
This guide provides a comprehensive overview and comparison for researchers, scientists, and drug development professionals on the use of Western Blot for validating the efficacy of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols, and a comparison with alternative approaches to objectively assess performance.
Introduction: Hijacking the Cellular Machinery
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific, disease-causing proteins from within a cell.[1][2] They function by co-opting the body's own protein disposal system, the ubiquitin-proteasome system (UPS).[1][3] A typical PROTAC consists of three parts: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4]
Thalidomide-based PROTACs specifically utilize thalidomide (B1683933) or its analogs (e.g., lenalidomide, pomalidomide) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][5][6] By inducing proximity between the target protein and CRBN, the PROTAC facilitates the tagging of the POI with ubiquitin molecules. This polyubiquitination marks the protein for destruction by the 26S proteasome, leading to its degradation.[5][7] Validating this degradation event is a critical step in PROTAC development, and Western Blot remains a fundamental and widely used technique for this purpose.[2][8]
Performance Comparison of PROTAC Degraders
The efficacy of a PROTAC is primarily defined by two parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[3] Lower DC50 and higher Dmax values signify a more potent PROTAC.[3] The table below compares the performance of representative thalidomide-based PROTACs against an alternative VHL-recruiting PROTAC.
| PROTAC Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based | ||||||
| Representative PROTAC A | BRD4 | Cereblon (CRBN) | HeLa | 150 | 85 | [3] |
| PROTAC IDO1 Degrader-1 | IDO1 | Cereblon (CRBN) | HeLa | 12 | >90 | [5] |
| NU223612 | IDO1 | Cereblon (CRBN) | HeLa | 20 | >90 | [5] |
| Alternative Degrader | ||||||
| Representative PROTAC B | BRD4 | Von Hippel-Lindau (VHL) | MDA-MB-231 | 25 | >95 | [3] |
Note: Data is representative and performance can vary based on the specific chemical structure, linker, and experimental conditions.[3] Both CRBN and VHL-based PROTACs are capable of inducing potent, near-complete degradation of their targets.[1]
Detailed Experimental Protocol: Western Blot for Quantitative Analysis
This protocol outlines the standard procedure for quantifying target protein levels in cells following treatment with a thalidomide-based PROTAC.
Materials
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[3][4]
-
SDS-PAGE gels and running buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[3][5]
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[3]
-
HRP-conjugated secondary antibody[3]
-
Chemiluminescent substrate[3]
Methodology
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). A vehicle-only control (e.g., DMSO) must be included.[1][3] For time-course experiments, treat cells with a fixed PROTAC concentration and harvest at different time points.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer to extract cellular proteins.[3]
-
Protein Quantification: Determine the protein concentration for each cell lysate using a BCA assay to ensure equal protein loading.[3][5]
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, denature by boiling in Laemmli sample buffer, and separate the proteins by size using SDS-PAGE.[2] Subsequently, transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][3]
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3][5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[5][9]
-
Washing: Wash the membrane multiple times with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Loading Control: Re-probe the membrane with a primary antibody for a loading control protein to normalize the data.[3]
-
-
Detection and Data Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system.[2][3] Quantify the band intensities using densitometry software. The target protein level is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[2] This data can be used to generate dose-response curves to determine DC50 and Dmax values.[2]
Comparison with Alternative Validation Technologies
While Western Blot is a foundational technique, other methods offer advantages in throughput and sensitivity.
-
HiBiT Luminescence Assay: A highly sensitive, quantitative bioluminescent reporter system suitable for high-throughput screening. However, it requires genetic modification of the target protein, which is a significant drawback.[4][8]
-
Capillary Western Blot (e.g., Jess): An automated method that offers higher throughput, better reproducibility, and a wider dynamic range compared to traditional Western Blotting. It reduces manual steps and provides results in a few hours.[8]
-
Quantitative Mass Spectrometry: Provides a comprehensive, unbiased profile of the entire proteome, allowing for the assessment of a PROTAC's specificity and potential off-target effects.[4] It is highly sensitive but also more complex and expensive.
Conclusion
Western Blotting is an essential and accessible method for the validation and quantitative analysis of protein degradation induced by thalidomide-based PROTACs. It provides reliable data on key efficacy parameters such as DC50 and Dmax. While newer technologies offer higher throughput and sensitivity, the robustness and widespread availability of Western Blotting ensure its continued role as a gold-standard technique in the development and characterization of novel protein degraders. Rigorous experimental execution, including appropriate controls, is paramount for generating reproducible and reliable findings.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
- 9. benchchem.com [benchchem.com]
Confirming Ternary Complex Formation: A Comparative Guide to Co-immunoprecipitation and Alternative Assays
For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—a crucial interaction involving three distinct molecules—is paramount for understanding cellular signaling, enzyme regulation, and the mechanism of action for novel therapeutics like proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of co-immunoprecipitation (Co-IP) assays and alternative methods for validating ternary complex formation, supported by experimental data and detailed protocols.
Introduction to Ternary Complexes
A ternary complex is a macromolecular assembly involving three individual components. In cellular biology and drug discovery, this often refers to two proteins and a small molecule, or three proteins interacting simultaneously. The formation of such complexes can be a critical event in signaling cascades and is the foundational mechanism for targeted protein degradation by PROTACs, which recruit a target protein to an E3 ubiquitin ligase. Validating the formation and stability of these complexes is therefore essential for advancing research and development in these areas.
Co-immunoprecipitation-Based Methods
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions. For the specific challenge of confirming a ternary complex, a modified approach known as two-step or sequential immunoprecipitation (Seq-IP) is often employed to provide more definitive evidence than a standard Co-IP.
Two-Step Co-immunoprecipitation (Sequential Immunoprecipitation)
Two-step Co-IP, or sequential immunoprecipitation (Seq-IP), is a robust method to demonstrate that three proteins are part of the same complex.[1][2] This technique involves two successive immunoprecipitation steps using antibodies against two different proteins within the putative ternary complex.[1][2] The first IP enriches for the first protein and its binding partners. The eluted complexes are then subjected to a second IP with an antibody against the second protein. The final elution will only contain complexes where all three components were present.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies specific for Protein A and Protein B
-
Protein A/G magnetic beads
-
Elution buffer for the first IP (e.g., a buffer containing a competitive peptide for a tagged protein, or a low pH buffer)
-
Wash buffer (e.g., PBST)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a suitable lysis buffer on ice.
-
First Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the first protein (Protein A) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
First Elution: Elute the captured complexes from the beads. For tagged proteins, a competitive peptide can be used for gentle elution. Alternatively, a low pH buffer can be used, followed by immediate neutralization.
-
Second Immunoprecipitation:
-
Incubate the eluted sample from the first IP with an antibody against the second protein (Protein B) for several hours at 4°C.
-
Add fresh protein A/G beads to capture the new antibody-protein complexes.
-
Wash the beads thoroughly.
-
-
Final Elution and Analysis: Elute the final complexes from the beads, typically by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the third protein (Protein C). A band for Protein C confirms its presence in a complex with both Protein A and Protein B.[1][2]
Alternative Methods for Ternary Complex Validation
While Co-IP based methods are powerful, several biophysical and in vivo techniques can provide complementary and often more quantitative data on ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[3] It provides quantitative information on binding affinity (KD), and the association (ka) and dissociation (kd) rate constants.[3]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified proteins (Protein A, B, and C)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., Protein A) onto the sensor chip surface using amine coupling chemistry.
-
Binary Interaction Analysis: Inject the second protein (Protein B) at various concentrations over the immobilized Protein A to determine the kinetics and affinity of the binary interaction.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of Protein B and the third component (Protein C) at various concentrations over the immobilized Protein A.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex formation. An increase in binding response and a change in kinetic parameters compared to the binary interaction provides evidence for ternary complex formation.[4]
Bio-layer Interferometry (BLI)
BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time.[5] It is particularly well-suited for high-throughput screening and can be used with unpurified samples.[6]
Materials:
-
BLI instrument and biosensors (e.g., streptavidin-coated biosensors)
-
Biotinylated Protein A, and purified Proteins B and C
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well or 384-well plates
Procedure:
-
Biosensor Loading: Immobilize a biotinylated version of one protein (Protein A) onto streptavidin-coated biosensors.
-
Baseline: Establish a baseline by dipping the biosensors into the assay buffer.
-
Association: Move the biosensors into wells containing either Protein B alone (for binary interaction) or a mixture of Protein B and Protein C (for ternary interaction) at various concentrations.
-
Dissociation: Move the biosensors back into the assay buffer to measure the dissociation of the complex.
-
Data Analysis: The change in the interference pattern is measured in real-time and provides information on the binding kinetics and affinity.[5]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[7] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][8]
Materials:
-
Isothermal titration calorimeter
-
Highly purified and concentrated protein solutions (Protein A, B, and C) in identical buffer
-
Syringe and sample cell
Procedure:
-
Sample Preparation: Prepare highly concentrated and pure samples of all three components in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
Perform a titration of Protein B into a solution of Protein A to determine the thermodynamics of their interaction.
-
Perform a separate titration of Protein C into Protein A.
-
-
Ternary Titration: Perform a titration of Protein C into a solution of the pre-formed Protein A-Protein B complex.
-
Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm. Fitting this data to a suitable binding model provides the thermodynamic parameters of the interaction. A significant change in the binding isotherm and thermodynamic parameters in the ternary titration compared to the binary titrations confirms the formation of a ternary complex.[7]
Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[9] When the donor and acceptor are in close proximity (typically 1-10 nm), the excited donor can transfer energy non-radiatively to the acceptor.[9] This can be used to detect protein-protein interactions in living cells.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 7. cbgp.upm.es [cbgp.upm.es]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
Assessing the Selectivity Profile of Thalidomide-O-PEG1-OH Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and selectivity of Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide-based E3 ligase ligands, with a specific focus on degraders synthesized using the Thalidomide-O-PEG1-OH linker. We will explore supporting experimental data and provide detailed methodologies for key assessment techniques to aid in the rational design and evaluation of these novel therapeutic agents.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical thalidomide-based PROTAC consists of a "warhead" that binds to the protein of interest (POI), a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two components.[2] The this compound serves as a foundational building block, providing the CRBN-recruiting function with a short, single polyethylene (B3416737) glycol (PEG) unit linker.[3][4]
The selectivity of a PROTAC is a critical determinant of its therapeutic window and is influenced by the warhead's affinity for the target, the linker's length and composition, and the inherent properties of the E3 ligase ligand.[5][6] A primary consideration for thalidomide-based degraders is their propensity to induce the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1, IKZF3, and SALL4, which can lead to off-target effects.[7][8]
Comparative Selectivity Profile
To illustrate the selectivity profile of a thalidomide-based degrader, we present a representative comparison of a hypothetical degrader, "Degrader-X" (utilizing a this compound linker and a hypothetical warhead for BRD4), with the well-characterized pomalidomide-based BRD4 degrader ARV-825 and a degrader utilizing the von Hippel-Lindau (VHL) E3 ligase.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [4]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Degrader-X (Hypothetical) | Thalidomide | BRD4 | Jurkat | ~1-10 | >90 |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >90 |
| VHL-based Degrader | VHL Ligand | BRD4 | MOLM-13 | ~5 | >90 |
This table highlights the high potency of CRBN-based PROTACs in degrading BRD4. While direct comparison is challenging due to different cell lines and specific warheads, both CRBN and VHL-based PROTACs demonstrate nanomolar degradation capabilities.[4]
A comprehensive assessment of selectivity requires a global view of the proteome. Mass spectrometry-based quantitative proteomics is the gold standard for this purpose, enabling the unbiased identification and quantification of thousands of proteins following PROTAC treatment.[2][4]
Table 2: Representative Proteomics Data for a Thalidomide-Based BRD4 Degrader
| Protein | Description | Fold Change (PROTAC vs. Vehicle) | p-value |
| On-Target | |||
| BRD4 | Bromodomain-containing protein 4 | -4.5 | <0.001 |
| BRD2 | Bromodomain-containing protein 2 | -3.8 | <0.001 |
| BRD3 | Bromodomain-containing protein 3 | -3.5 | <0.001 |
| Known Off-Targets (Neosubstrates) | |||
| IKZF1 | Ikaros family zinc finger protein 1 | -2.1 | <0.01 |
| IKZF3 | Aiolos | -1.8 | <0.01 |
| SALL4 | Sal-like protein 4 | -1.5 | <0.05 |
| Unaffected Proteins | |||
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | -0.1 | >0.05 |
| Tubulin | Tubulin alpha-1A chain | +0.05 | >0.05 |
This representative data illustrates the expected outcomes from a quantitative proteomics experiment. In addition to the intended on-target degradation of BRD family proteins, a thalidomide-based degrader is expected to show a reduction in the levels of known CRBN neosubstrates.
Experimental Protocols
A rigorous evaluation of a PROTAC's selectivity involves a combination of global proteomic analysis and targeted validation techniques.
Quantitative Proteomics for Selectivity Profiling (TMT-based)
This method provides an unbiased, global view of protein abundance changes following PROTAC treatment.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with the this compound based degrader at a concentration that achieves robust on-target degradation (e.g., the DC90 concentration) and a vehicle control (e.g., DMSO) for a duration of 6-24 hours to minimize secondary downstream effects.[9]
2. Protein Extraction and Digestion:
-
Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin.[2]
3. Tandem Mass Tag (TMT) Labeling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction and combine the labeled samples in equal amounts.[10]
4. LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[7]
5. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer or MaxQuant).
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated.[10]
Orthogonal Validation: Western Blotting
This is a targeted approach to confirm the degradation of the protein of interest and known off-targets.
1. Sample Preparation:
-
Treat cells with a dose-response of the PROTAC and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
2. SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
3. Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific for the target protein (and potential off-targets).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
4. Quantification:
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or Tubulin).
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the CRBN-mediated protein degradation pathway and a typical workflow for PROTAC selectivity assessment.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC selectivity.
Conclusion
The selectivity profile of a this compound based degrader is a composite of its on-target efficacy and its potential for off-target effects, primarily driven by the recruitment of CRBN neosubstrates. A thorough assessment using a combination of quantitative proteomics and targeted validation methods is essential for characterizing new degraders. While the short PEG1 linker may influence the geometry and stability of the ternary complex, the fundamental principles of thalidomide-mediated degradation and the associated off-target concerns remain. By employing the detailed experimental protocols and considering the comparative data presented in this guide, researchers can effectively evaluate the selectivity of their novel PROTACs and make informed decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the In Vitro and In Vivo Stability of Thalidomide-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize an E3 ligase ligand, a linker, and a protein of interest (POI) binding moiety to induce the degradation of specific proteins. Thalidomide (B1683933) and its analogs are frequently employed as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The linker component, however, is a critical determinant of a PROTAC's overall efficacy, influencing its stability, solubility, and ability to facilitate a productive ternary complex formation. This guide provides a comparative overview of the in vitro and in vivo stability of different thalidomide-based linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
Data Presentation: Comparative Stability of Thalidomide-Based Linkers
Direct head-to-head comparisons of the stability of a wide array of thalidomide-based linkers are not extensively available in the public domain. However, existing studies provide valuable insights into the influence of linker composition and length on the stability of PROTACs. The following tables summarize representative data from various sources to illustrate these trends.
Table 1: In Vitro Metabolic Stability of Thalidomide-Based PROTACs in Human Liver Microsomes (HLM)
| PROTAC ID | Linker Type | Linker Length | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Key Observations |
| PROTAC A | Alkyl | 4 methylene (B1212753) units | 135 | Low | Shorter alkyl linkers can exhibit greater metabolic stability.[] |
| PROTAC B | Alkyl | 8 methylene units | 18.2 | High | Increasing the length of alkyl linkers can lead to decreased metabolic stability.[] |
| PROTAC C | PEG | 4 PEG units | > 60 | Low-Moderate | PEG linkers are generally considered to have good metabolic stability.[2][3] |
| PROTAC D | PEG | 8 PEG units | > 60 | Low-Moderate | Longer PEG linkers can also maintain metabolic stability. |
| PROTAC E | Piperidine (B6355638)/Piperazine (B1678402) | Rigid | High | Low | Incorporation of rigid structures like piperidine and piperazine can significantly improve metabolic stability.[3] |
Table 2: In Vivo Plasma Stability and Pharmacokinetics of Thalidomide-Based PROTACs
| PROTAC ID | Linker Type | In Vitro Plasma Half-life | In Vivo Half-life (t½) | Key Observations |
| Thalidomide | - | < 2 hours[4] | ~6-9 hours (oral)[5][6] | Thalidomide itself has a relatively short plasma half-life. |
| Lenalidomide-based PROTAC | PEG | Stable (>90% remaining after 90 min) | Not specified | Lenalidomide-based PROTACs may offer improved chemical and metabolic stability compared to thalidomide-based counterparts.[7] |
| Thalidomide-based PROTAC 1 | Amide | Stable (>90% remaining after 90 min)[8] | Not specified | Amide bonds within linkers are generally stable in plasma.[8] |
| Thalidomide-based PROTAC 2 | Ester | Potentially less stable | Not specified | Ester-containing linkers can be more susceptible to hydrolysis by plasma esterases. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective PROTACs. Below are detailed methodologies for key in vitro stability assays.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC by cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and HLM (final protein concentration typically 0.5 mg/mL).[9]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[10]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control (minus cofactor) wells.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[9][11]
-
Sample Preparation: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.[10]
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. From the slope of the line, calculate the half-life (t½) and the intrinsic clearance (CLint).[10][12]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC in human plasma, assessing its susceptibility to enzymatic degradation by proteases and esterases.
Materials:
-
Test PROTAC compound
-
Pooled human plasma
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Positive control compound known to be unstable in plasma
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the test PROTAC into pre-warmed human plasma at a final concentration of typically 1 µM. The final DMSO concentration should be low (e.g., <0.5%).
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma sample.[13]
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate plasma proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent PROTAC remaining at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine the degradation profile and calculate the half-life (t½) in plasma.
Mandatory Visualization
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC stability.
References
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma pharmacokinetics and urinary excretion of thalidomide after oral dosing in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Head-to-Head Comparison of PROTACs with Varying E3 Ligase Ligands: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides an objective, data-driven comparison of PROTACs utilizing different E3 ligase ligands, with a focus on the most prominently used ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[1][2][3] This resource is intended for researchers, scientists, and drug development professionals to inform the rational design and selection of PROTACs for therapeutic applications.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is dictated by numerous factors, including the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] This section provides a comparative analysis of the performance of PROTACs based on the E3 ligase they recruit, highlighting key parameters such as degradation potency (DC50) and maximal degradation (Dmax). It is important to note that direct head-to-head comparisons of PROTACs with identical target binders and linkers are not always available in the literature; therefore, the data presented is a compilation from various studies and should be interpreted with consideration of the different experimental contexts.[4][5]
Quantitative Performance Data
The following tables summarize the available quantitative data for PROTACs recruiting CRBN, VHL, MDM2, and IAPs for the degradation of various target proteins.
Table 1: CRBN- and VHL-Based PROTACs Targeting BRD4 [5]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified |
Table 2: VHL- and CRBN-Based PROTACs Targeting KRAS G12D [4]
| E3 Ligase | PROTAC | Target | DC50 | Dmax | Cell Line |
| VHL | PROTAC 8o | KRAS G12D | ~10 nM | >90% | MIA PaCa-2 |
| CRBN | Not specified | KRAS G12D | Reported as less effective | Not specified | Not specified |
Table 3: VHL- and CRBN-Based PROTACs Targeting EGFR L858R [6]
| E3 Ligase | PROTAC | DC50 (HCC-827 cells) | DC50 (H3255 cells) |
| VHL | Compound 68 | 5.0 nM | 3.3 nM |
| CRBN | Compound 69 | 11 nM | 25 nM |
Table 4: MDM2- and IAP-Based PROTACs
| E3 Ligase | PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| MDM2 | A1874 | BRD4 | ~32 nM | Not specified | Not specified | [7] |
| IAP | SNIPER-24 | EGFR L858R/T790M | Unable to degrade | Not applicable | Not specified | [8] |
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.[1][2] The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.[10][11]
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Head-to-Head Comparison of E3 Ligase Ligands
The choice of E3 ligase ligand significantly impacts a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[5]
Cereblon (CRBN)
-
Advantages : CRBN-based PROTACs have shown high degradation efficiency for a wide range of targets.[1] The ligands, derived from the thalidomide (B1683933) family (e.g., lenalidomide, pomalidomide), are generally smaller and more "drug-like" compared to some VHL ligands.[1][2] CRBN can also shuttle between the nucleus and cytoplasm, potentially offering broader target accessibility.[]
-
Disadvantages : A key concern with CRBN-based PROTACs is the potential for off-target effects due to the inherent biology of CRBN, which can lead to the degradation of zinc-finger transcription factors and cause immunological side effects.[]
von Hippel-Lindau (VHL)
-
Advantages : VHL-based PROTACs often exhibit high selectivity due to a smaller promiscuity window.[] The ligands, which mimic the endogenous substrate HIF-1α, can lead to PROTACs with greater structural rigidity and metabolic stability.[3]
-
Disadvantages : VHL expression can be low in certain solid tumors and is regulated by oxygen levels, which could impact the potency of VHL-based degraders.[] VHL is predominantly cytosolic, which may limit its effectiveness against nuclear targets.[]
Mouse Double Minute 2 (MDM2)
-
Advantages : MDM2-recruiting PROTACs offer a dual mechanism of action in cancer therapy by not only degrading the target protein but also stabilizing the tumor suppressor p53.[7][13]
-
Disadvantages : Early MDM2-based PROTACs, using ligands like Nutlin-3, often had larger sizes and less favorable drug-like properties.[3] Their effectiveness can be less than that of CRBN and VHL-recruiting PROTACs.[14]
Inhibitors of Apoptosis Proteins (IAPs)
-
Advantages : IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), provide an alternative E3 ligase platform.[8]
-
Disadvantages : In some comparative studies, IAP-based PROTACs have shown lower degradation efficiency compared to their VHL or CRBN-based counterparts for the same target.[8]
Experimental Protocols
A standardized workflow is crucial for the head-to-head comparison of PROTACs with different E3 ligase ligands.
Figure 2: General experimental workflow for comparing PROTACs.
Western Blot for PROTAC-Induced Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein.[11]
1. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (typically from pM to µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal protein loading.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[11]
Ternary Complex Formation Assays
Assays to measure the formation of the ternary complex are crucial for understanding the mechanism of action and for optimizing PROTAC design.[15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between the E3 ligase and the target protein induced by the PROTAC.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, AlphaLISA detects the formation of the ternary complex through a luminescent signal.[16]
Selectivity Profiling
Mass spectrometry-based proteomics is a powerful tool for assessing the selectivity of PROTACs.[16][17]
-
Tandem Mass Tag (TMT)-based Quantitative Proteomics: This method allows for the comprehensive quantification of protein abundance across multiple samples, enabling the identification of on-target and off-target degradation events.[17]
Conclusion
The selection of an E3 ligase and its corresponding ligand is a critical decision in the design of PROTACs, with no single option being universally superior.[1] CRBN and VHL remain the most extensively used E3 ligases, each presenting a unique set of advantages and disadvantages.[1][18] The expanding toolbox of E3 ligase ligands, including those for MDM2 and IAPs, provides valuable alternatives for targets that are challenging for the more established recruiters.[1][2] A thorough understanding of the characteristics of each E3 ligase and the application of rigorous, standardized experimental protocols are essential for the development of potent and selective protein degraders for therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment [mdpi.com]
- 14. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 15. escholarship.org [escholarship.org]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 18. benchchem.com [benchchem.com]
The Dawn of a New Therapeutic Era: Evaluating Thalidomide-O-PEG1-OH Derived PROTACs Against Traditional Inhibitors
A paradigm shift is underway in drug discovery. While traditional small-molecule inhibitors have long been the cornerstone of targeted therapy, a novel modality, Proteolysis Targeting Chimeras (PROTACs), offers a fundamentally different and potentially more potent approach to neutralizing disease-causing proteins. This guide provides a comprehensive evaluation of the therapeutic potential of PROTACs derived from Thalidomide-O-PEG1-OH versus their traditional inhibitor counterparts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Traditional inhibitors function by binding to the active site of a target protein, thereby blocking its activity. In contrast, PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome.[1][2] This catalytic mechanism of action means that a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect.[3]
Thalidomide and its analogs have been repurposed as potent E3 ligase ligands that recruit Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][4] The this compound moiety provides a versatile building block for PROTAC synthesis, incorporating the CRBN-recruiting element and a polyethylene (B3416737) glycol (PEG) linker for attachment to a target protein ligand.[5][6]
Mechanism of Action: Inhibition vs. Targeted Degradation
The fundamental difference in the mechanism of action between traditional inhibitors and PROTACs underpins their distinct therapeutic profiles.
References
Safety Operating Guide
Safe Disposal of Thalidomide-O-PEG1-OH: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Thalidomide-O-PEG1-OH, this guide outlines essential procedures to ensure the safety of laboratory personnel and environmental protection. Given the teratogenic nature of thalidomide (B1683933) and its derivatives, this compound is classified as hazardous waste and necessitates strict disposal protocols.
This compound and materials contaminated with it must be treated as hazardous waste.[1] Disposal should be conducted through an approved waste disposal plant or a licensed contractor, in strict accordance with all applicable federal, state, and local regulations.[1] It is crucial to prevent this substance from entering sewage systems or groundwater.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile), inspected prior to use.[2] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] |
| Lab Coat | A protective lab coat should be worn.[2] |
| Respiratory Protection | A respirator may be necessary if there is a risk of dust or aerosol formation.[2] |
Step-by-Step Disposal Procedure
1. Waste Identification and Labeling:
-
Clearly label a designated, leak-proof waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic, teratogen).[2]
-
Do not use chemical formulas, structures, or abbreviations on the primary label.[2]
-
Indicate the date when the container becomes full.[2]
2. Waste Segregation and Collection:
-
Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[3] This includes:
-
Contaminated sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.[3]
3. Container Management:
-
Use a compatible, leak-proof container with a secure screw-on cap.[2] The original manufacturer's container is ideal if it is in good condition.[2]
-
Keep the waste container closed except when adding waste.[2]
-
Store the container in a designated and properly labeled satellite accumulation area.[2]
-
Place the primary waste container in a secondary containment bin to prevent spills.[2]
4. Container Decontamination:
-
Triple-rinse empty containers that held this compound with a suitable solvent.[2]
-
Collect the rinsate as hazardous waste.[2]
-
Puncturing the empty container to prevent reuse is recommended.[2]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][4]
-
Ensure all documentation for hazardous waste generation and disposal is accurately maintained as required by your institution and regulatory agencies.[1]
Spill Management Protocol
In the event of a spill, immediate and thorough action is required.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[4]
-
Wear Appropriate PPE: Don the required personal protective equipment, including a respirator if necessary.[2][3]
-
Contain the Spill:
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris, and place it in a sealed, labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, working from the outside in.[3][4] All cleaning materials must be disposed of as hazardous waste.
Experimental Workflow and Decision-Making
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Thalidomide-O-PEG1-OH
Essential Safety and Handling Guide for Thalidomide-O-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent thalidomide (B1683933) analog. Due to the known teratogenic potential of thalidomide and its derivatives, strict adherence to these procedures is imperative to ensure personnel safety and environmental protection.[1][2][3][4][5] This document outlines essential personal protective equipment (PPE), step-by-step operational plans, and proper disposal protocols.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form. The following table summarizes the recommended PPE for all handling procedures.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[6][7] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[6] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[6] Can be used for unpacking if there are no signs of breakage.[8] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1][6] |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[6][9] Coveralls should have integrated shoe covers, a hood, and thumb loops.[8] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing and under coveralls.[6] Gowns should close in the back and have tight-fitting cuffs.[8] | |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[6] A face shield can be worn over goggles for added protection.[6] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[6][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds like this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound must occur in a designated area with restricted access, such as a certified chemical fume hood, a glove box, or a containment isolator.[1]
-
Decontamination Station: Ensure a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.[6]
-
Spill Kit: A pre-prepared spill kit appropriate for potent chemical hazards must be accessible.[6]
2. Donning PPE:
-
Follow a strict donning procedure in a designated changing area before entering the handling zone. The sequence should be: shoe covers, inner gloves, coverall, hood, respiratory protection, eye protection, and outer gloves.
3. Compound Handling:
-
Weighing: When weighing the solid compound, do so within a containment system (e.g., ventilated balance enclosure) to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[6]
4. Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[6]
-
Wipe the exterior of all sealed waste containers before removing them from the handling area.[1]
5. Doffing PPE:
-
Remove PPE in the designated changing area in a sequence that minimizes cross-contamination. A typical sequence is: outer gloves, coverall, shoe covers, eye protection, respiratory protection, and inner gloves.
-
All disposable PPE must be treated as hazardous waste.[10]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is critical.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[10][11]
-
Ventilate: Ensure the area is adequately ventilated.[10][11]
-
Contain: If the spilled material is a powder, DO NOT RAISE DUST.[2] Gently cover the spill with a damp cloth or absorbent material to minimize airborne particles.[2][10]
-
Clean: Use the spill kit to clean the area, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.[6][10]
-
Decontaminate: Decontaminate the spill area twice with an appropriate cleaning agent to ensure all residues are removed.[2][10]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.[10]
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, coveralls, bench paper, and pipette tips, in a designated, leak-proof, and clearly labeled solid hazardous waste container.[1][10]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste: this compound" and any other identifiers required by your institution.[1]
-
Storage: Store sealed waste containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.[1][11]
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through a licensed contractor, in strict accordance with all federal, state, and local regulations.[2][10] Do not discard down the drain or in general trash.[1][2]
Visual Workflow for Handling this compound
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
